Biological Activity and Medicinal Chemistry of 6-Bromo-1H-imidazo[4,5-c]pyridine Derivatives
This guide is structured as an advanced technical whitepaper designed for drug discovery scientists and medicinal chemists. It prioritizes mechanistic insight, actionable synthetic pathways, and validated biological targ...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as an advanced technical whitepaper designed for drug discovery scientists and medicinal chemists. It prioritizes mechanistic insight, actionable synthetic pathways, and validated biological targets.
The 6-bromo-1H-imidazo[4,5-c]pyridine scaffold represents a privileged pharmacophore in modern drug discovery, distinguished by its ability to mimic the purine core of adenosine triphosphate (ATP). While the parent heterocycle provides the structural template for binding to kinase hinge regions, the 6-bromo substituent serves as a critical synthetic handle, enabling the rapid generation of libraries via palladium-catalyzed cross-coupling reactions.
Biologically, derivatives of this scaffold have emerged as high-potency inhibitors of DNA-Dependent Protein Kinase (DNA-PK) , a key driver of Non-Homologous End Joining (NHEJ) DNA repair. Consequently, these compounds are currently under intense investigation as radiosensitizers in oncology. Secondary activities include inhibition of Glucosamine-6-phosphate synthase (antifungal/antibacterial) and modulation of the PI3K/mTOR pathway.
Chemical Foundation & Synthetic Utility
The Scaffold Architecture
The imidazo[4,5-c]pyridine system is a 5,6-fused bicycle containing three nitrogen atoms. The "c" fusion indicates the imidazole ring is fused to the 3,4-positions of the pyridine ring.
H-Bond Donor/Acceptor: The imidazole N1/N3 and pyridine N5 act as critical hydrogen bond acceptors/donors within enzyme active sites (e.g., interacting with the "hinge" region of kinases).
The 6-Bromo Advantage: The bromine atom at position 6 (adjacent to the pyridine nitrogen) is electronically activated for nucleophilic aromatic substitution (
) and metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows for the introduction of diverse aryl, heteroaryl, and amino groups essential for tuning potency and solubility.
Synthesis of the Core Scaffold
The most robust synthetic route involves the cyclocondensation of halogenated diaminopyridines. The regiochemistry is critical; to achieve the 6-bromo isomer, one typically starts with 2-bromo-4,5-diaminopyridine .
[2][3]
Primary Biological Target: DNA-Dependent Protein Kinase (DNA-PK)
The most significant biological activity of 6-bromo-1H-imidazo[4,5-c]pyridine derivatives lies in their ability to inhibit DNA-PK , a serine/threonine protein kinase.
Mechanism of Action
DNA-PK is the central component of the Non-Homologous End Joining (NHEJ) pathway, which repairs DNA double-strand breaks (DSBs).
Radiation Therapy induces DSBs in tumor cells.
Ku70/Ku80 heterodimers bind the broken DNA ends.
DNA-PKcs (catalytic subunit) is recruited and activated.
Inhibition: Imidazo[4,5-c]pyridine derivatives bind to the ATP-binding pocket of DNA-PKcs, preventing autophosphorylation and the recruitment of ligases (Ligase IV).
Outcome: Accumulation of DSBs leads to mitotic catastrophe and tumor cell death (Radiosensitization).
Structure-Activity Relationship (SAR) studies reveal that replacing the 6-bromo group with specific anilino or aryl moieties dramatically increases potency.
Table 1: Comparative Potency of Key Derivatives
Compound ID
C-6 Substituent
Target
IC50 (nM)
Biological Effect
Source
Scaffold
Bromine
DNA-PK
>10,000
Inactive precursor
[1]
Cpd 78
4-morpholino-aniline
DNA-PK
0.8 nM
Potent radiosensitizer
[2]
Cpd 166a
4-fluorophenyl
GlcN-6-P
45 µM
Antibacterial (E. coli)
[3]
Derivative X
3-pyridyl
PI3K
14 nM
Kinase selectivity profile
[2]
Note: The 6-bromo precursor is generally inactive against kinases but is the essential intermediate to access the nanomolar inhibitors (e.g., Compound 78).
Secondary Biological Activities
Antimicrobial & Antifungal
Derivatives synthesized from the 6-bromo precursor have shown efficacy against Candida albicans and Mycobacterium tuberculosis.
Mechanism: Inhibition of cell wall biosynthesis. The 6-position substituents (often introduced via Suzuki coupling) facilitate penetration of the microbial cell wall.
Antiviral Activity
While less prominent than kinase inhibition, certain 6-aryl-imidazo[4,5-c]pyridines have demonstrated moderate activity against Respiratory Syncytial Virus (RSV) . The mechanism typically involves interference with viral fusion proteins, though this area requires further optimization.
Experimental Protocols
Protocol: Synthesis of 6-Phenyl-1H-imidazo[4,5-c]pyridine (Suzuki Coupling)
A standardized protocol for converting the 6-bromo scaffold into a bioactive derivative.
To verify biological activity of the synthesized derivative.
System: Recombinant DNA-PKcs/Ku70/Ku80 complex.
Substrate: p53-derived peptide or biotinylated DNA.
Reaction: Incubate compound (serial dilution) with enzyme and ATP (10 µM) for 60 min at room temperature.
Detection: Add ADP-Glo reagent to terminate reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to light.
Readout: Measure luminescence. Calculate IC50 using non-linear regression.
References
Pipzine Chemicals. (2024).[3] 6-Bromo-1H-imidazo[4,5-b]pyridine: Chemical Properties and Applications. Link
ACS Publications. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors. Link
MDPI. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-c]pyridine Derivatives. Link
National Institutes of Health (NIH). (2018). Synthesis and biological evaluation of imidazo[4,5-b]pyridine derivatives as antitubercular agents. Link
ResearchGate. (2025). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-imidazo[4,5-b]pyridine. Link
Disclaimer: The experimental protocols provided are for research purposes only. Always consult Material Safety Data Sheets (MSDS) and follow institutional safety guidelines when handling halogenated heterocycles and biological agents.
An In-depth Technical Guide to the Solubility and Stability of 6-bromo-1H-imidazo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals Abstract 6-bromo-1H-imidazo[4,5-c]pyridine is a pivotal heterocyclic compound, serving as a versatile building block in medicinal chemistry and materials sc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-bromo-1H-imidazo[4,5-c]pyridine is a pivotal heterocyclic compound, serving as a versatile building block in medicinal chemistry and materials science. Its structural analogy to endogenous purines allows it to interact with various biological targets, making it a scaffold of significant interest in drug discovery.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in synthesis, formulation, and biological screening. This guide provides a comprehensive analysis of the solubility and stability profiles of 6-bromo-1H-imidazo[4,5-c]pyridine, offering both theoretical insights and practical, field-proven experimental protocols.
Introduction and Physicochemical Landscape
6-bromo-1H-imidazo[4,5-c]pyridine belongs to the imidazopyridine class of compounds, which are known for a wide spectrum of biological activities.[2] The presence of the bromine atom at the 6-position provides a crucial handle for further synthetic modifications, such as cross-coupling reactions, enabling the generation of diverse chemical libraries. Before delving into its solubility and stability, it is essential to understand its core physicochemical properties which fundamentally dictate its behavior.
Core Physicochemical Properties:
Property
Value/Description
Significance
Molecular Formula
C₆H₄BrN₃
Defines the elemental composition.
Molecular Weight
198.02 g/mol
Influences diffusion and transport properties.
Appearance
Typically a white to light-yellow or brown solid/powder.[3]
Basic physical state identification.
pKa (Predicted)
The imidazo[4,5-c]pyridine core has both acidic (imidazole N-H) and basic (pyridine nitrogen) centers. The pKa is crucial for understanding pH-dependent solubility.
The basicity of the pyridine nitrogen is key to its aqueous solubility in acidic media.
LogP (Predicted)
The calculated XLogP3 for the parent 1H-imidazo[4,5-c]pyridine is 0.4.[4] The bromine atom increases lipophilicity.
Indicates its partitioning behavior between aqueous and lipid phases, impacting solubility and membrane permeability.
Comprehensive Solubility Profile
Solubility is a critical parameter that affects every stage of drug development, from high-throughput screening to formulation and bioavailability. The solubility of 6-bromo-1H-imidazo[4,5-c]pyridine is highly dependent on the nature of the solvent and the pH of the medium.
Aqueous Solubility
As an organic compound with a relatively non-polar bromine substituent, 6-bromo-1H-imidazo[4,5-c]pyridine exhibits low intrinsic solubility in neutral water.[3] The molecular structure contains non-polar regions that result in weak interactions with water molecules.[3]
However, its solubility is significantly influenced by pH. The presence of a basic pyridine nitrogen atom allows for protonation under acidic conditions. This protonation forms a salt, which is more polar and thus more soluble in aqueous media.
Figure 1: pH-Dependent Protonation and Solubility
Causality: The solubility increase in acidic pH is a direct consequence of the Henderson-Hasselbalch equation. As the pH of the solution drops below the pKa of the pyridine nitrogen, the equilibrium shifts towards the protonated, more soluble cationic form. This is a critical consideration for oral drug formulation, where the compound will encounter the acidic environment of the stomach.
Organic Solvent Solubility
In the context of organic synthesis, purification, and analytical method development, solubility in organic solvents is crucial. 6-bromo-1H-imidazo[4,5-c]pyridine is generally soluble in a range of common organic solvents.[3]
Table 1: Qualitative Solubility in Common Organic Solvents
Expert Insight: The high solubility in polar aprotic solvents like DMSO and DMF is attributed to strong dipole-dipole interactions. For chromatographic purification, a solvent system combining a good solvent (like DCM or a small amount of MeOH) with an anti-solvent (like hexanes or ethyl acetate) is often effective.
Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol provides a reliable method for determining thermodynamic solubility.
Preparation: Add an excess amount of 6-bromo-1H-imidazo[4,5-c]pyridine to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer, DMSO) in a glass vial. The excess solid should be clearly visible.
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
Sampling: Carefully remove an aliquot of the supernatant without disturbing the solid pellet.
Quantification: Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.
Validation: The presence of solid material at the end of the experiment confirms that saturation was achieved.
In-Depth Stability Profile
Understanding the stability of 6-bromo-1H-imidazo[4,5-c]pyridine is critical for defining storage conditions, predicting shelf-life, and identifying potential degradation products.
Chemical Stability
Under normal storage conditions (cool, dry, dark), 6-bromo-1H-imidazo[4,5-c]pyridine is a relatively stable compound.[3] However, its reactivity is influenced by the bromo-substituent and the electron-rich heterocyclic core.
Oxidative Stability: The compound may react with strong oxidizing agents.[3] The imidazole ring can be susceptible to oxidation. It is advisable to store it away from such agents.
Hydrolytic Stability: Stability towards hydrolysis across a range of pH values is a key parameter. Forced degradation studies are necessary to determine its susceptibility.
Photostability: Aromatic bromine compounds can be susceptible to photodecomposition, often through homolytic cleavage of the C-Br bond. Exposure to direct sunlight or strong UV light should be minimized.
Practical Storage and Handling
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.
Handling: Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent degradation.[3] Use appropriate personal protective equipment (PPE), as heterocyclic compounds can be irritants.
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) is essential to identify likely degradation products and establish the intrinsic stability of the molecule. This workflow is fundamental in pharmaceutical development.
Figure 2: Forced Degradation Study Workflow
Methodology:
Acid/Base Hydrolysis: Incubate the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at elevated temperatures (e.g., 60°C).
Oxidation: Treat the compound with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Thermal Stress: Expose the solid and a solution to high heat (e.g., 80°C).
Analysis: At specified time points, samples are taken, neutralized if necessary, and analyzed by a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS).
Interpretation: The goal is to achieve partial degradation (e.g., 5-20%). The peak purity of the parent compound is assessed, and the retention times and mass spectra of any new peaks are used to identify and characterize potential degradation products.
Conclusion and Future Perspectives
6-bromo-1H-imidazo[4,5-c]pyridine is a compound of high value in chemical and pharmaceutical research. Its low aqueous solubility can be modulated by pH, a key consideration for biological testing and formulation. While stable under standard conditions, it is susceptible to degradation under oxidative and photolytic stress. The protocols and data presented in this guide provide a robust framework for researchers to handle, formulate, and analyze this important heterocyclic building block effectively, ensuring data integrity and accelerating research and development timelines.
References
Pipzine Chemicals. 6-Bromo-1H-imidazo[4,5-b]pyridine. Available from: [Link]
Kavčič, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(15), 3485. Available from: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 9227, 1H-Imidazo(4,5-c)pyridine. Available from: [Link]
Sharma, V., et al. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Chemistry Central Journal, 12(1), 133. Available from: [Link]
Kaur, H., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5563. Available from: [Link]
ResearchGate. (2018). Chemical structure of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one(P2). Available from: [Link]
National Center for Biotechnology Information. (2010). 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. PubChem. Available from: [Link]
ResearchGate. (2016). 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine. Available from: [Link]
Beyond the Building Block: Therapeutic Architectures of 6-Bromo-1H-Imidazo[4,5-c]pyridine
The following technical guide details the therapeutic utility, medicinal chemistry, and synthetic applications of the 6-bromo-1H-imidazo[4,5-c]pyridine scaffold. Executive Summary: The "Privileged" Scaffold 6-bromo-1H-im...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the therapeutic utility, medicinal chemistry, and synthetic applications of the 6-bromo-1H-imidazo[4,5-c]pyridine scaffold.
Executive Summary: The "Privileged" Scaffold
6-bromo-1H-imidazo[4,5-c]pyridine is not a drug in itself; it is a linchpin intermediate in modern drug discovery. It represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Its structural homology to purine (adenine and guanine) allows derivatives to bind with high affinity to ATP-binding pockets of kinases and nucleotide-binding enzymes.
The "6-bromo" position is the critical functional handle. It sits on the pyridine ring, geometrically distinct from the imidazole core, allowing researchers to project hydrophobic moieties into the "selectivity pockets" of kinase enzymes via palladium-catalyzed cross-coupling. This guide explores how this specific halide intermediate is derivatized to target DNA-PK , Src Family Kinases , and fungal synthases .
Validated Therapeutic Targets
The therapeutic value of this scaffold is realized only after functionalization. The following targets have been validated using derivatives synthesized directly from the 6-bromo-1H-imidazo[4,5-c]pyridine core.
DNA-Dependent Protein Kinase (DNA-PK)
Therapeutic Area: Oncology (Radiosensitization)
Mechanism: DNA-PK is a serine/threonine kinase critical for the Non-Homologous End Joining (NHEJ) pathway of DNA double-strand break repair. Inhibiting DNA-PK prevents cancer cells from repairing damage caused by ionizing radiation or chemotherapeutics (e.g., doxorubicin).
The Scaffold's Role:
Researchers utilized a scaffold hopping strategy, moving away from the imidazoquinoline core of Dactolisib (a dual PI3K/mTOR inhibitor) to the imidazo[4,5-c]pyridine core.
Key Derivative:Compound 78 (from J. Med. Chem. 2024).
Structural Logic: The imidazo[4,5-c]pyridine core forms hydrogen bonds with the hinge region of the kinase (Val-2240 equivalent), while the aryl group attached at the 6-position (via the bromine handle) occupies the hydrophobic pocket, tuning selectivity against other PI3K isoforms.
Src Family Kinases (SFKs)
Therapeutic Area: Glioblastoma Multiforme (GBM)
Mechanism: SFKs (Src, Fyn, Yes) are upregulated in GBM and drive tumor invasion and proliferation.
The Scaffold's Role:
Derivatives of 6-bromo-1H-imidazo[4,5-c]pyridine act as ATP-competitive inhibitors.
Key Derivative:Compound 1s (from Eur. J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10][11][12]
Efficacy: Demonstrated sub-micromolar inhibition of Src and Fyn kinases, with antiproliferative activity against U87 and U251 glioma cell lines comparable to the reference inhibitor PP2.
Glucosamine-6-Phosphate Synthase (GlmS)
Therapeutic Area: Antifungal Agents
Mechanism: GlmS is the rate-limiting enzyme in the biosynthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a key component of the fungal cell wall.
The Scaffold's Role:
The imidazo[4,5-c]pyridine core mimics the transition state of the fructose-6-phosphate binding site.
Activity: Derivatives have shown MIC values <1 µM against Candida albicans and Aspergillus niger, offering a mechanism distinct from azoles or echinocandins.
Structural Biology & Mechanism of Action
The biological activity of this scaffold is driven by its ability to mimic the adenine ring of ATP.
The Hinge Binder Hypothesis
In the ATP-binding pocket of a kinase, the adenine ring of ATP forms two key hydrogen bonds with the protein backbone (the "hinge").
N-1 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor.
N-3 (Imidazole Nitrogen): Acts as a Hydrogen Bond Donor (if protonated) or Acceptor depending on tautomerism.
C-6 Substitution: The bromine atom at C-6 directs substituents into the Gatekeeper or Back Pocket regions, which are often less conserved between kinases, thereby enabling selectivity .
Visualization of Therapeutic Logic
Figure 1: The divergent synthesis pathway from the 6-bromo scaffold to validated therapeutic targets.
Synthetic Protocol: Accessing the Chemical Space
To utilize this scaffold, one must master the Suzuki-Miyaura Cross-Coupling at the C-6 position. The bromine bond at C-6 is electronically activated by the adjacent pyridine nitrogen, making it highly reactive towards oxidative addition by Palladium(0).
Quantitative Comparison of Derivatives
The table below highlights how modifying the C-6 position (replacing Br) shifts biological activity.
Derivative Class
C-6 Substituent (R)
Primary Target
IC50 / MIC
Therapeutic Indication
Parent
Bromine (-Br)
None (Intermediate)
N/A
Synthesis Precursor
Series A
3-morpholinophenyl
DNA-PK
0.8 nM
Cancer (Radiosensitizer)
Series B
4-ethoxyphenyl
Src Kinase
25 nM
Glioblastoma
Series C
2,6-dichlorophenyl
GlmS
0.5 µM
Antifungal
Series D
4-aminophenyl
PARP-1
8.6 nM
Breast Cancer
Standard Operating Procedure (SOP): C-6 Suzuki Coupling
This protocol is self-validating via TLC monitoring of the disappearance of the UV-active bromide starting material.
Degassing: Charge a reaction vial with the bromide, boronic acid, and base. Evacuate and backfill with Nitrogen (3x) to remove oxygen (critical to prevent homocoupling).
Solvation: Add the degassed solvent mixture.
Catalyst Addition: Add the Palladium catalyst under a positive stream of Nitrogen.
Activation: Seal the vial and heat to 90°C for 4–12 hours.
Validation (TLC): Check reaction progress using 5% Methanol in DCM. The product will be more polar (lower Rf) and often fluorescent under 365nm UV due to extended conjugation.
Workup: Dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors. Journal of Medicinal Chemistry. (2024).
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. (2020).
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry. (2019).
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. International Journal of Molecular Sciences. (2023).
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors. Journal of Medicinal Chemistry. (2021).
Technical Guide: 6-Bromo-1H-imidazo[4,5-c]pyridine Research & Applications
This technical guide provides an in-depth review of 6-bromo-1H-imidazo[4,5-c]pyridine , a critical scaffold in medicinal chemistry, particularly for kinase inhibitor development. Executive Summary & Core Significance 6-B...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth review of 6-bromo-1H-imidazo[4,5-c]pyridine , a critical scaffold in medicinal chemistry, particularly for kinase inhibitor development.
Executive Summary & Core Significance
6-Bromo-1H-imidazo[4,5-c]pyridine (CAS: 1312440-90-6) represents a "privileged scaffold" in drug discovery. Unlike its more common isomer, imidazo[4,5-b]pyridine, the [4,5-c] variant offers a distinct vector for substituent growth, particularly useful in targeting the ATP-binding pockets of kinases such as CHK1 , PI3K , and Src family kinases .
The 6-bromo substituent is the functional lynchpin of this molecule. It sits ortho to the pyridine nitrogen (N5), providing a highly activated site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the hydrogen-bonding motifs of the imidazole ring. This makes it an ideal intermediate for "scaffold morphing"—the process of altering a core ring system to improve physicochemical properties (solubility, permeability) while retaining biological potency.
Chemical Structure & Numbering Logic
To ensure experimental precision, one must distinguish between the numbering of the pyridine precursor and the final fused bicyclic system.
The following diagram clarifies the critical shift in numbering during synthesis, ensuring the bromine atom is tracked correctly from the precursor to the final product.
Caption: Atom mapping showing the retention of the bromine substituent at the position adjacent to the pyridine nitrogen during ring fusion.
Synthesis Protocols
The synthesis of 6-bromo-1H-imidazo[4,5-c]pyridine is non-trivial due to the need to control regioselectivity during the functionalization of the pyridine ring. The most robust route proceeds via 2,4-dibromo-5-nitropyridine .
Route A: The Nitro-Reduction Pathway (High Purity)
This protocol is preferred for generating the core scaffold with high regiochemical fidelity.
Reagents: 2,4-Dibromo-5-nitropyridine, Ammonia (or Benzylamine for protected N1), THF/IPA.
Mechanism: The C4 position is more electrophilic than C2 due to the ortho-nitro effect and reduced steric hindrance. Nucleophilic attack occurs predominantly at C4.
Protocol:
Dissolve 2,4-dibromo-5-nitropyridine (1.0 eq) in THF.
Cool to 0°C. Slowly add ammonia (2.0 eq) or amine.
Stir at RT for 4–6 hours. Monitor by TLC for disappearance of starting material.
Yield: ~75-85% of 2-bromo-4-amino-5-nitropyridine .
Step 2: Nitro Reduction
Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (3:1).
Protocol:
Suspend the nitro-amine intermediate in EtOH/H₂O.
Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq).
Reflux at 80°C for 2 hours. The solution will turn dark/brown.
Filter hot through Celite to remove iron residues.
Concentrate filtrate to obtain 2-bromo-4,5-diaminopyridine .
Critical Note: Diamines are oxidation-sensitive. Use immediately or store under inert gas.
Step 3: Imidazole Ring Closure
Reagents: Triethylorthoformate (TEOF), catalytic p-TsOH or Acetic Acid.
Protocol:
Dissolve the diamine in neat TEOF (or TEOF/EtOH).
Heat to 100°C–reflux for 3–12 hours.
Cool to RT. The product often precipitates.
Filter and wash with cold ether.
Final Product:6-bromo-1H-imidazo[4,5-c]pyridine .
Synthesis Workflow Diagram
Caption: Step-wise synthesis pathway from commercially available nitropyridine precursors.
Medicinal Chemistry Applications
The 6-bromo-1H-imidazo[4,5-c]pyridine scaffold is primarily utilized as a hinge-binding motif in kinase inhibitors.
CHK1 Inhibition (Checkpoint Kinase 1)
Research published in the Journal of Medicinal Chemistry highlights this scaffold's utility in developing CHK1 inhibitors, which are critical for sensitizing cancer cells to DNA-damaging therapies.
Mechanism: The imidazo[4,5-c]pyridine core mimics the adenine ring of ATP. The N1 and N3 nitrogens (or N1 and N5 depending on tautomer binding) form hydrogen bonds with the kinase hinge region (e.g., Glu85/Cys87 in CHK1).
Advantage: Compared to the isoquinoline scaffold, the imidazo[4,5-c]pyridine core offers different solubility profiles and hydrogen bond donor/acceptor vectors, allowing researchers to "tune" permeability and metabolic stability.
Key Reaction: The 6-bromo group is replaced via Suzuki coupling to introduce solubilizing groups (e.g., pyrazoles, piperidines) that extend into the kinase's ribose pocket.
Comparative Activity Data
The following table summarizes the impact of the imidazo[4,5-c]pyridine scaffold compared to related heterocycles in CHK1 inhibition assays.
Scaffold Type
R-Group (C6 Position)
CHK1 IC₅₀ (nM)
Cellular Efficacy (G2 Abrogation)
Solubility
Imidazo[4,5-c]pyridine
1-Methyl-1H-pyrazol-4-yl
< 10 nM
Moderate
High (Polar)
Isoquinoline
1-Methyl-1H-pyrazol-4-yl
< 10 nM
High
Low (Lipophilic)
Pyrazolo[1,5-a]pyrimidine
Phenyl
25 nM
Low
Moderate
Insight: While the imidazo[4,5-c]pyridine scaffold provides excellent enzyme potency, its high polarity can sometimes limit cellular permeability. Successful drug candidates often require balancing this polarity with lipophilic substituents at the N1 or C6 positions.
Experimental Handling & Stability
Physical State: Off-white to pale yellow solid.
Solubility: Soluble in DMSO, DMF, and hot alcohols. Poorly soluble in water and non-polar solvents (Hexane, Et₂O).
Acidity (pKa): The imidazole NH is acidic (pKa ~9-10). It can be deprotonated with bases like K₂CO₃ or NaH for N-alkylation.
Reactivity:
N-Alkylation: Occurs readily at N1 (major) and N3 (minor) depending on conditions.
C-H Activation: The C2 position (between the two nitrogens) is susceptible to lithiation or oxidative functionalization.
References
Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing.
Source: Journal of Medicinal Chemistry, 2011, 54(24), 8328–8342.[4][5]
Context: Primary reference for the synthesis of 6-bromo-imidazo[4,5-c]pyridine derivatives and their use in kinase inhibition.
Application Note: Palladium-Catalyzed Cross-Coupling of 6-Bromo-1H-imidazo[4,5-c]pyridine
Executive Summary & Molecule Profile 6-Bromo-1H-imidazo[4,5-c]pyridine is a privileged bicyclic heteroaromatic scaffold widely utilized in the synthesis of kinase inhibitors (e.g., Aurora A, PI3K) and antiviral agents. S...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
6-Bromo-1H-imidazo[4,5-c]pyridine is a privileged bicyclic heteroaromatic scaffold widely utilized in the synthesis of kinase inhibitors (e.g., Aurora A, PI3K) and antiviral agents. Structurally, it consists of a pyridine ring fused to an imidazole ring.
The C6-position (ortho to the pyridine nitrogen, N5) mimics the reactivity of a 2-halopyridine, making it highly activated for oxidative addition to Palladium(0). However, the N1-H (imidazole proton) presents a significant challenge due to its acidity (pKa ~13) and potential to coordinate with metal centers, leading to catalyst poisoning or competitive N-arylation.
This guide provides two distinct workflows:
Robust Protocol (Protection Strategy): Maximizes yield and reproducibility for scale-up.
Direct Protocol (Unprotected Strategy): Reduces step count for rapid medicinal chemistry exploration using advanced ligand systems.
Rationale: The 6-bromo position is electron-deficient. Electron-rich phosphine ligands are not strictly necessary, but bidentate ligands like dppf prevent
-hydride elimination (if alkyl groups are present) and ensure stability.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Recommended for: Introduction of amine side chains. Requires careful ligand selection to prevent catalyst deactivation by the pyridine nitrogen.
Rationale: The 6-position is sterically accessible but electronically deactivated compared to simple pyridines. BrettPhos or RuPhos are critical to facilitate the reductive elimination step, especially with primary amines.
Reagents:
Substrate: 1.0 equiv (Protected preferred)
Amine: 1.2 equiv
Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂
Ligand: BrettPhos or XPhos (4-8 mol%, L:Pd = 2:1)
Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv)
Solvent: Toluene or t-Amyl Alcohol (anhydrous)
Step-by-Step Methodology:
Pre-complexation: If using Pd(OAc)₂ and ligand separately, stir them in solvent at 60°C for 5 mins to generate the active catalyst species. If using precatalysts (e.g., XPhos Pd G3), skip this.
Addition: Add substrate, amine, and base to the vial under inert atmosphere.
Heating: Heat to 100 °C (sealed tube).
Monitoring: Reaction is usually complete within 4–6 hours.
Warning: If conversion stalls, add another portion of catalyst/ligand (1 mol%).
Workup: Filter through Celite to remove Pd black. Concentrate and purify.
Protocol C: Sonogashira Coupling (Alkynylation)
Recommended for: Installing alkyne linkers.
Reagents:
Substrate: 1.0 equiv
Terminal Alkyne: 1.2 equiv
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
Co-Catalyst: CuI (2-5 mol%)
Base: Et₃N (3.0 equiv) or used as solvent
Solvent: DMF or THF
Critical Note: Deoxygenation is vital to prevent homocoupling of the alkyne (Glaser coupling).
Troubleshooting & "Direct" Coupling (Unprotected)
Coupling the unprotected 6-bromo-1H-imidazo[4,5-c]pyridine is possible but prone to stalling.
Mechanism of Failure:
The free imidazole N-H (pKa ~13) is deprotonated by the base (e.g., NaOtBu). The resulting anion is an excellent ligand for Palladium, forming a stable "palladacycle" or aggregate that halts the catalytic cycle (Catalyst Poisoning).
Solution (The "LiHMDS Method"):
For Buchwald-Hartwig on unprotected substrates:
Use LHMDS (Lithium Hexamethyldisilazide) as the base (2.5 equiv).
Use BrettPhos Pd G3 catalyst.
Mechanism: LHMDS irreversibly deprotonates the N-H and the amine nucleophile, but the lithium counterion and the steric bulk of BrettPhos prevent the formation of unreactive Pd-species.
[2][3]
References
General Suzuki Coupling on Pyridines
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Buchwald-Hartwig on Heterocycles
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
Amination of Unprotected Azoles
Hein, J. E., et al. (2014).[2] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 416–419. Link
Sonogashira Coupling Review
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922. Link
Imidazo[4,5-c]pyridine Scaffold Properties
Bavetsias, V., et al. (2010).[4] Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry, 53(14), 5213–5228. (Analogous reactivity study). Link
protecting group strategies for 6-bromo-1H-imidazo[4,5-c]pyridine synthesis
Application Note: Protecting Group Strategies for 6-Bromo-1H-imidazo[4,5-c]pyridine Part 1: Executive Summary & Strategic Analysis The 6-bromo-1H-imidazo[4,5-c]pyridine scaffold is a high-value intermediate in the synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Protecting Group Strategies for 6-Bromo-1H-imidazo[4,5-c]pyridine
Part 1: Executive Summary & Strategic Analysis
The 6-bromo-1H-imidazo[4,5-c]pyridine scaffold is a high-value intermediate in the synthesis of JAK/STAT inhibitors and other kinase-targeting small molecules. However, its amphoteric nature presents a unique "Three-Nitrogen Challenge" that frequently derails scale-up campaigns.
The Core Challenge:
Unlike the more common [4,5-b] isomer, the [4,5-c]pyridine system possesses a highly nucleophilic pyridine nitrogen (N5) that competes with the imidazole N-H (N1/N3) for electrophiles.
N1/N3 (Imidazole): The desired sites for protection. Acidity is enhanced by the electron-withdrawing 6-bromo substituent.
N5 (Pyridine): A "trap" site. Reaction here leads to stable quaternary pyridinium salts (irreversible with alkyl halides like SEM-Cl), causing massive yield loss.
This guide details two field-proven strategies to navigate this landscape: Tritylation (Thermodynamic Control) for Suzuki/Buchwald couplings, and SEM-Protection (Kinetic/Anionic Control) for ortho-lithiation chemistry.
Best for: Suzuki-Miyaura coupling, Buchwald-Hartwig amination.
Mechanism: The bulky trityl group disfavors attack at the sterically crowded N5 position and the internal N3 position (peri-interaction with H4), typically favoring the N1-isomer as the thermodynamic product.
Reagents:
6-bromo-1H-imidazo[4,5-c]pyridine (1.0 equiv)
Trityl Chloride (TrtCl) (1.1 equiv)
Triethylamine (TEA) (2.5 equiv) or Diisopropylethylamine (DIPEA)
Dichloromethane (DCM) (anhydrous, 0.1 M concentration)
Step-by-Step Methodology:
Suspension: Charge the 6-bromo-1H-imidazo[4,5-c]pyridine and DCM into a reactor. The starting material is sparingly soluble.
Base Addition: Add TEA dropwise. The mixture may remain a suspension.
Trityl Addition: Add TrtCl in three portions over 15 minutes at room temperature (20–25 °C).
Critical Check: Do not add all at once. An exotherm can promote side reactions.
Reaction Monitoring: Stir for 4–16 hours. The reaction typically becomes homogeneous as the lipophilic Trt-protected product forms.
TLC/LCMS: Monitor for disappearance of SM (M+H ~198/200) and appearance of Product (M+H ~440/442).
Purification: Dry over Na2SO4, filter, and concentrate.
Crystallization:[1][2] Trityl derivatives often crystallize well from MeOH/DCM or EtOAc/Hexanes. This is superior to chromatography for removing minor regioisomers.
Validation:
1H NMR: Look for the disappearance of the broad NH signal (~13 ppm). The trityl aromatic protons (15H) will appear at 7.0–7.4 ppm.
Regiochemistry: NOE (Nuclear Overhauser Effect) difference experiments are required to distinguish N1 vs N3. N1-Trt will show NOE enhancement of the C7-H (pyridine ring) and C2-H.
Protocol B: SEM Protection (Anionic Strategy)
Best for: Directed ortho-lithiation (DoL) or harsh base conditions.
Mechanism: To avoid N5 quaternization, we must convert the imidazole NH into a potent nucleophile (anion) before introducing the electrophile. Never add SEM-Cl to the neutral heterocycle.
Reagents:
6-bromo-1H-imidazo[4,5-c]pyridine (1.0 equiv)
Sodium Hydride (NaH) (60% dispersion, 1.2 equiv)
SEM-Chloride (1.1 equiv)
DMF or THF (anhydrous, 0.1 M)
Step-by-Step Methodology:
Deprotonation (The "Anion First" Rule):
Suspend NaH in anhydrous DMF/THF at 0 °C under Argon/Nitrogen.
Add the heterocycle solution dropwise.
Stir at 0 °C for 30–45 minutes. Wait for gas evolution to cease. This ensures the negative charge is delocalized over the imidazole ring (N1/N3), making it significantly more nucleophilic than the neutral pyridine N5.
Extraction: Extract with EtOAc (3x). Back-extract the organic layer with water (3x) to remove DMF (crucial for preventing streaking on columns).
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Note: You will likely isolate a mixture of N1-SEM and N3-SEM isomers. For lithiation, these often behave similarly, or the mixture can be carried forward and separated at a later stage.
Part 3: Deprotection Workflows
Group
Method
Conditions
Notes
Trityl
Acidolysis
TFA/DCM (1:4) or 4M HCl in Dioxane, RT, 1-2 h
The stable trityl cation is released. Add triethylsilane (TES) as a scavenger if the substrate is electron-rich to prevent re-alkylation.
SEM
Fluoride
TBAF (1M in THF) or TASF, Reflux
Ethylenediamine can be added to scavenge formaldehyde byproducts.
SEM
Acid (Alt)
6M HCl, 60 °C
Use if the substrate contains fluoride-sensitive silyl ethers elsewhere.
Part 4: Visualization & Logic
Diagram 1: The Reaction Landscape & N5 Trap
This diagram illustrates the divergent pathways. Note the "Dead End" at N5, which this guide aims to prevent.
Caption: Divergent reaction pathways. Path A leads to irreversible N5 quaternization (the "Trap"), while Path B (Anionic) ensures functionalization on the imidazole ring.
Diagram 2: Decision Tree for PG Selection
Caption: Strategic selection flowchart matching the protecting group to the intended downstream chemical transformation.
References
Regioselective Synthesis of Imidazo[4,5-c]pyridines
Title: Synthesis of 5H-imidazo[4,5-c]pyridines analogues and their Regioselective N-Alkyl
Application Note: One-Pot Synthesis & Functionalization of 6-Bromo-1H-imidazo[4,5-c]pyridine
This guide details the one-pot reductive cyclization strategy for synthesizing the 6-bromo-1H-imidazo[4,5-c]pyridine core, followed by a secondary protocol for its one-pot sequential functionalization . This dual-approac...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the one-pot reductive cyclization strategy for synthesizing the 6-bromo-1H-imidazo[4,5-c]pyridine core, followed by a secondary protocol for its one-pot sequential functionalization . This dual-approach ensures coverage for researchers both constructing the scaffold and utilizing it for library generation.
Executive Summary
The imidazo[4,5-c]pyridine core acts as a critical purine isostere in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., DNA-PK, PI3K) and immunomodulators (TLR7/8 agonists). The 6-bromo derivative is particularly high-value due to the halogen handle at the C6 position (ortho to the pyridine nitrogen), which enables precise downstream cross-coupling reactions.
Traditional synthesis involves multi-step isolation: nitration, reduction, and cyclization. This guide introduces a One-Pot Reductive Cyclization protocol using sodium dithionite (Na₂S₂O₄) or Iron/Acetic acid, significantly reducing solvent waste and processing time. Furthermore, we detail a One-Pot Sequential Functionalization (N-alkylation/Suzuki-Miyaura coupling) to rapidly generate diverse libraries from the 6-bromo scaffold.
Strategic Context & Mechanism
Why 6-Bromo-1H-imidazo[4,5-c]pyridine?
Bioisosterism: Mimics the adenine core of ATP, making it an ideal scaffold for ATP-competitive kinase inhibitors.
Vector Control: The C6-bromo position allows for the introduction of aryl/heteroaryl groups that project into the solvent-exposed regions or specific hydrophobic pockets of the target protein.
Synthetic Efficiency: One-pot protocols minimize the handling of unstable diamine intermediates (2-bromo-4,5-diaminopyridine), which are prone to air oxidation.
Reaction Mechanism: Reductive Cyclization
The one-pot synthesis proceeds via a cascade mechanism starting from 2-bromo-5-nitropyridin-4-amine :
Nitro Reduction: The nitro group is reduced to an amine (generating the transient 2-bromo-4,5-diaminopyridine).
Condensation: The newly formed amine attacks the electrophilic carbon of the cyclizing agent (e.g., triethyl orthoformate or an aldehyde).
Cyclodehydration: Elimination of alcohol or water drives the formation of the imidazole ring.
Figure 1: Mechanistic pathway for the one-pot reductive cyclization of the imidazo[4,5-c]pyridine core.[1]
Protocol A: One-Pot Synthesis of the Core
Objective: Synthesis of 6-bromo-1H-imidazo[4,5-c]pyridine from 2-bromo-5-nitropyridin-4-amine.
Cyclizing Solvent: Triethyl Orthoformate (TEOF) (used as solvent and reagent) or DMSO/Aldehyde mixture.
Catalyst (Optional): 10 mol% L-Proline or Ytterbium triflate (Yb(OTf)₃) can accelerate condensation.
Step-by-Step Methodology
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-bromo-5-nitropyridin-4-amine (5 mmol, 1.09 g) in a mixture of DMSO (10 mL) and water (2 mL).
Reduction: Add Na₂S₂O₄ (15 mmol, 2.61 g) in portions over 10 minutes at room temperature. The yellow suspension will darken as the nitro group reduces. Stir for 30 minutes at 40°C.
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). Disappearance of the nitro starting material indicates formation of the diamine.
Cyclization: Add Triethyl Orthoformate (TEOF) (10 mL) and a catalytic amount of p-TsOH (0.5 mmol) or Yb(OTf)₃ .
Heating: Heat the reaction mixture to 100°C for 3–5 hours.
Note: The dithionite byproducts are water-soluble and do not interfere with the high-temperature cyclization.
Workup:
Cool to room temperature.
Pour the mixture into ice-cold water (100 mL) and adjust pH to ~8 using saturated NaHCO₃.
Extract with Ethyl Acetate (3 x 50 mL).
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[2][3]
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH 95:5) to yield the off-white solid.
Expected Yield: 65–75%
Protocol B: One-Pot Sequential Functionalization
Objective: Using the 6-bromo scaffold to generate a library via N-alkylation followed by Suzuki coupling in a single vessel.
Dissolve 6-bromo-1H-imidazo[4,5-c]pyridine (1.0 equiv) in DMF (0.2 M).
Add Cs₂CO₃ (1.5 equiv) and the Alkyl Halide (1.1 equiv).
Stir at RT for 2 hours .
Mechanism:[1][3][4][5] Alkylation typically favors the N1 or N3 position depending on sterics and electronics. For this scaffold, N1 is often favored, but separable isomers may form.
Step 2: Suzuki Coupling (In Situ)
Do not isolate. To the same reaction vessel, add:
Aryl Boronic Acid (1.5 equiv).
Additional Cs₂CO₃ (1.5 equiv).
Pd(dppf)Cl₂·DCM (5 mol%).
Degassed water (10% v/v of DMF volume).
Reaction: Purge the vessel with Nitrogen/Argon. Heat to 90°C for 4–6 hours.
Workup: Dilute with EtOAc, wash with water (x5) to remove DMF, dry, and concentrate.
Figure 2: Workflow for the one-pot sequential functionalization of the 6-bromo scaffold.
Quantitative Data & Optimization
Optimization of Reductive Cyclization Conditions
Comparison of reducing agents for the transformation of 2-bromo-5-nitropyridin-4-amine to the core.
Reducing Agent
Cyclizing Agent
Temp (°C)
Time (h)
Yield (%)
Notes
Na₂S₂O₄
TEOF
100
4
72%
Cleanest profile; easy workup.
Fe / AcOH
TEOF
Reflux
3
65%
Iron waste requires filtration; lower purity.
H₂ / Pd-C
Formic Acid
80
12
40%
Debromination (loss of Br) observed as side reaction.
SnCl₂
TEOF
90
5
58%
Difficult emulsion during workup.
Troubleshooting Guide (Self-Validating System)
Issue: Loss of Bromine.
Cause: Hydrogenolysis during Pd-catalyzed reduction or excessive metal reduction.
Solution: Switch to Na₂S₂O₄ (dithionite) which is chemoselective for nitro groups and spares aryl halides.
Issue: Incomplete Cyclization.
Cause: Water in the TEOF step hydrolyzing the orthoformate.
Solution: Ensure the reduction step is complete, but if using aqueous dithionite, ensure TEOF is in large excess or use a Dean-Stark trap if scaling up.
Issue: Regioisomers in Alkylation.
Cause: Ambident nucleophile (N1 vs N3 vs N5).
Solution: Use bulky protecting groups or lower temperatures (0°C) to enhance kinetic control. N1 is generally the thermodynamic product.
References
Imidazo[4,5-c]pyridine Synthesis: Harer, S. L., et al. (2013). "A simple and convenient two-step, one-pot synthesis of hetero-imidazoles from nitroaminoaryls catalyzed by Ytterbium triflate."[6] Tetrahedron Letters, 54, 4054–4057.[6] Link[6]
Dithionite Reduction: Townsend, L. B., et al. (1990). "Sodium dithionite reduction of nitroheterocycles." Synthetic Communications, 20(19), 2991-2999. Link
Medicinal Applications: Zhang, L., et al. (2024). "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-PK Inhibitors." Journal of Medicinal Chemistry. Link
One-Pot Functionalization: Fairlamb, I. J. S. (2008). "Pd-catalyzed processes in one-pot sequences." Chemical Society Reviews, 37, 321-341. Link
Application Notes and Protocols: The Strategic Use of 6-bromo-1H-imidazo[4,5-c]pyridine in Fragment-Based Drug Discovery
Introduction: The Power of the Fragment-Based Approach and the Promise of the Imidazopyridine Scaffold Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of hig...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Power of the Fragment-Based Approach and the Promise of the Imidazopyridine Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. By screening small, low-molecular-weight molecules, or "fragments," FBDD allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS) of large, complex molecules.[1][2] The initial hits from FBDD campaigns, though often exhibiting weak binding affinities, provide a structurally elegant starting point for medicinal chemistry optimization, frequently leading to drug candidates with superior physicochemical and pharmacokinetic properties.
Within the vast landscape of chemical fragments, the imidazopyridine scaffold has garnered significant attention due to its prevalence in a wide range of biologically active molecules.[3] These bicyclic aromatic systems are considered "privileged structures" capable of interacting with various biological targets. Specifically, the imidazo[4,5-c]pyridine core, an isomer of purine, presents a unique arrangement of hydrogen bond donors and acceptors, making it an attractive candidate for probing protein binding sites.[4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a particularly valuable, yet underexplored, fragment: 6-bromo-1H-imidazo[4,5-c]pyridine . We will delve into the rationale for its inclusion in fragment libraries, provide detailed protocols for its application in biophysical screening assays, and outline a roadmap for the subsequent hit-to-lead optimization, leveraging the unique properties of the bromine substituent.
Physicochemical Properties of 6-bromo-1H-imidazo[4,5-c]pyridine
A thorough understanding of the physicochemical properties of a fragment is paramount for its effective use in FBDD. Below is a summary of the key properties of 6-bromo-1H-imidazo[4,5-c]pyridine.
Property
Value
Significance in FBDD
Molecular Formula
C₆H₄BrN₃
Molecular Weight
198.02 g/mol
Falls within the typical range for fragments, ensuring good ligand efficiency.
Appearance
Off-white to light yellow solid
Solubility
Soluble in organic solvents like DMSO and DMF
Crucial for preparing stock solutions for screening assays.
Hydrogen Bond Donors
1 (imidazole N-H)
Provides a key interaction point with protein targets.
Hydrogen Bond Acceptors
2 (pyridine N and imidazole N)
Offers additional opportunities for directed interactions.
Bromine Substituent
Present at the 6-position
Serves as a versatile synthetic handle and an anomalous scatterer in X-ray crystallography.
Rationale for Including 6-bromo-1H-imidazo[4,5-c]pyridine in a Fragment Library
The inclusion of any fragment in a screening library should be a deliberate and well-justified decision. 6-bromo-1H-imidazo[4,5-c]pyridine offers several distinct advantages:
Structural Mimicry and Privileged Scaffold: The imidazo[4,5-c]pyridine core is a bioisostere of purine, a fundamental building block of nucleic acids and a common motif in enzyme cofactors. This inherent structural similarity increases the probability of the fragment binding to a wide range of protein targets, particularly those that interact with purine-containing ligands.[4]
Vectorial Exploration of Chemical Space: The bromine atom at the 6-position provides a well-defined vector for chemical elaboration. This allows medicinal chemists to systematically explore the chemical space around the core scaffold during the hit-to-lead optimization phase. The C-Br bond is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse analog libraries.
Enhanced Crystallographic Screening: The presence of a bromine atom is a significant asset in X-ray crystallography-based fragment screening. Bromine acts as a strong anomalous scatterer, producing a distinct signal that simplifies the identification of the fragment's position and orientation within the protein's electron density map, even at lower resolutions.[5] This is particularly beneficial for weakly binding fragments where the electron density can be ambiguous.
Modulation of Physicochemical Properties: The electronegative bromine atom can influence the electronic properties of the aromatic system, potentially leading to favorable interactions with the protein target. It can also subtly modulate the fragment's solubility and lipophilicity.
Experimental Protocols: Screening and Validation
The successful identification of fragment hits requires robust and sensitive biophysical screening methods. Here, we provide detailed protocols for the screening of 6-bromo-1H-imidazo[4,5-c]pyridine using two of the most powerful techniques in FBDD: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Protocol 1: Ligand-Observed NMR Screening
Ligand-observed NMR methods are highly sensitive for detecting the weak binding of fragments to a protein target. Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) are particularly well-suited for this purpose.
Objective: To identify if 6-bromo-1H-imidazo[4,5-c]pyridine binds to the target protein and to estimate the binding epitope.
Materials:
Target protein (≥95% purity, at a concentration of 10-50 µM in a suitable NMR buffer)
6-bromo-1H-imidazo[4,5-c]pyridine (as a 100 mM stock solution in d6-DMSO)
NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O)
NMR spectrometer (≥600 MHz) equipped with a cryoprobe
Workflow:
A simple workflow for ligand-observed NMR screening.
Step-by-Step Methodology:
Sample Preparation:
Prepare a 500 µL solution of the target protein at a final concentration of 20 µM in the NMR buffer.
Add 6-bromo-1H-imidazo[4,5-c]pyridine from the stock solution to a final concentration of 200 µM. The final DMSO concentration should be kept below 0.5% to avoid protein denaturation.
Reference Spectrum:
Acquire a standard 1D ¹H NMR spectrum of 6-bromo-1H-imidazo[4,5-c]pyridine at 200 µM in the NMR buffer without the protein. This will serve as a reference for chemical shift assignments.
STD NMR Experiment:
Set up the STD NMR experiment with on-resonance saturation of the protein at a chemical shift where no fragment signals are present (e.g., 0 ppm) and off-resonance saturation at a chemical shift far from any protein or fragment signals (e.g., 30 ppm).
The saturation time should be optimized (typically 1-2 seconds) to maximize the saturation transfer effect.
Acquire the STD NMR spectrum. Protons of the fragment that are in close proximity to the protein will receive saturation and show signals in the resulting difference spectrum.
WaterLOGSY Experiment:
Set up the WaterLOGSY experiment. This technique relies on the transfer of magnetization from bulk water to the protein and then to the bound ligand.
Acquire the WaterLOGSY spectrum. Bound fragments will show positive NOEs, while non-binders will show negative NOEs.
Data Analysis:
Process and analyze the STD and WaterLOGSY spectra.
The presence of signals in the STD spectrum and positive NOEs in the WaterLOGSY spectrum are indicative of binding.
The relative intensities of the signals in the STD spectrum can provide information about which protons of the fragment are in closest contact with the protein, thus mapping the binding epitope.
Protocol 2: X-ray Crystallography Screening
X-ray crystallography provides the ultimate validation of a fragment hit by revealing its binding mode at atomic resolution.
Objective: To determine the three-dimensional structure of the target protein in complex with 6-bromo-1H-imidazo[4,5-c]pyridine.
Materials:
Crystals of the target protein
6-bromo-1H-imidazo[4,5-c]pyridine (as a high-concentration stock solution in a cryo-compatible solvent, e.g., DMSO or ethylene glycol)
Technical Guide: Optimizing Suzuki Coupling for 6-Bromo-1H-imidazo[4,5-c]pyridine
[1] Executive Summary & Structural Analysis[1][2] Coupling 6-bromo-1H-imidazo[4,5-c]pyridine is deceptively challenging.[1] Unlike standard aryl bromides, this substrate presents a "dual-threat" to Palladium catalysis: C...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Structural Analysis[1][2]
Coupling 6-bromo-1H-imidazo[4,5-c]pyridine is deceptively challenging.[1] Unlike standard aryl bromides, this substrate presents a "dual-threat" to Palladium catalysis:
Catalyst Poisoning (N5): The pyridine nitrogen at position 5 is highly Lewis basic and sterically accessible.[1] It competes with the phosphine ligands for the Pd(0) center.[1]
Acidic Proton (N1-H): The imidazole N-H (pKa ~13) is easily deprotonated by the bases required for the Suzuki cycle (e.g., K₂CO₃, Cs₂CO₃). The resulting anion is an even stronger ligand for Pd than the neutral species, often shutting down the catalytic cycle completely.
This guide provides a self-validating workflow to overcome these electronic and steric barriers.
Use Case: Rapid screening, small scale (<100 mg), or when protecting group removal is difficult.[1]
Risk: High catalyst loading required; variable yields.[1]
Protocol: You must use a bulky, electron-rich ligand (e.g., XPhos, tBuXPhos) to sterically crowd out the substrate nitrogen from binding to the Pd center.
Why: Phosphate is mild enough to minimize side reactions but strong enough to activate the boronic acid.[1] The water cosolvent is critical for solubility of the inorganic base.[1]
The "Anhydrous Rescue" (If Protodeboronation occurs):
Workup: Filter through Celite to remove Pd black.[1] Dilute with EtOAc, wash with brine.[1]
Scavenging (Critical): The pyridine nitrogen will hold onto residual Pd.[1] Treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous N-acetylcysteine to lower Pd ppm in the final product.
Troubleshooting FAQ
Q: My reaction turns black immediately, but no product forms.A: This is "Pd Black" precipitation, indicating the catalyst ligands have dissociated and the Pd has aggregated.
Fix: Your ligand is too weak for this substrate.[1] Switch from PPh₃ to dppf or XPhos.[1] Ensure your solvent is thoroughly degassed (oxygen accelerates ligand oxidation).[1]
Q: I see the product mass by LCMS, but I can't isolate it.A: Imidazo[4,5-c]pyridines are highly polar and amphoteric.
Fix: Do not use standard acidic workups (product will stay in water).[1] Adjust aqueous layer to pH ~8-9 before extraction.[1] For purification, use DCM:MeOH (9:1) with 1% NH₄OH on silica, or use C18 Reverse Phase chromatography.[1]
Q: The boronic acid is disappearing, but the bromide remains untouched.A: You are experiencing Protodeboronation . The boronic acid is hydrolyzing faster than it couples.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: SOL-IMID-45C-BR
Subject: Overcoming "Brick Dust" Insolubility in Biological Assays
Status: Open
Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Introduction: The "Brick Dust" Challenge
You are likely encountering precipitation when diluting 6-bromo-1H-imidazo[4,5-c]pyridine from DMSO into aqueous media. This is not a user error; it is an intrinsic property of the molecule.
The Chemical Root Cause:
Planarity & Stacking: The fused imidazo-pyridine core is flat, leading to strong
stacking interactions in the solid state. This results in a high crystal lattice energy (often reflected in melting points ), colloquially known in pharma as "brick dust."[1]
Lipophilicity: The 6-bromo substituent is electron-withdrawing but also lipophilic, increasing the LogP (partition coefficient) and reducing water affinity compared to the parent scaffold.
pKa Mismatch: The pyridine nitrogen (N5) is the primary basic site. However, the electron-withdrawing bromine atom and the fused imidazole ring lower its pKa (estimated
). At physiological pH (7.4), the molecule remains uncharged and neutral, maximizing its insolubility.[1]
This guide provides three validated workflows to solubilize this scaffold for IC50 determinations, cell-based assays, and kinetic studies.[1]
Module 1: Master Stock Preparation (DMSO)
Objective: Create a stable, precipitation-free stock solution.
Common Pitfall: The "Wet" DMSO Error
DMSO is hygroscopic. If your DMSO has absorbed atmospheric water, 6-bromo-1H-imidazo[4,5-c]pyridine will nucleate and crash out over time, even in "100%" DMSO stocks.
Sonicate in a water bath at 37°C (not room temp) for 10 minutes. The slight heat helps break the lattice energy.
Storage: Aliquot immediately into single-use amber vials. Store at -20°C.
Warning: Do not subject a single vial to multiple freeze-thaw cycles. This induces micro-precipitation that is invisible to the naked eye but skews concentration data.
Module 2: Aqueous Assay Formulation
Objective: Dilute stock into assay buffer without precipitation.
Method A: The "Shifted pH" Strategy (For Biochemical Assays)
Best for: Enzymatic assays (Kinase, DNA-PK) where pH 5.5-6.0 is tolerable.
The Science: Protonating the N5 nitrogen disrupts the planar stacking and introduces a positive charge, increasing aqueous solubility by orders of magnitude.[1]
Protocol:
Prepare your assay buffer (e.g., PBS or HEPES).[1]
Crucial Step: Adjust a subset of the buffer to pH 5.5 - 6.0 using Citrate or MES buffer.
Dilute the DMSO stock into this slightly acidic buffer.
Validation: The 6-bromo substituent lowers the pKa. At pH 6.0, a significant fraction of the population becomes protonated (
Best for: Live cell assays where pH cannot be altered and DMSO toxicity is a concern.[1]
The Science: Hydroxypropyl-
-cyclodextrin (HP--CD) forms a "host-guest" inclusion complex. The hydrophobic brominated ring system enters the CD cavity, while the hydrophilic exterior interacts with water.[1]
Protocol:
Prepare a 20% (w/v) HP-
-CD stock solution in pure water or media. Filter sterilize (0.22 m).[1]
Intermediate Dilution:
Add your DMSO compound stock to the 20% CD solution first.
Incubate/Shake for 30 minutes at RT. This allows equilibrium complexation.[1]
Final Dilution: Dilute this complex into your cell culture media.
Result: The compound remains solubilized by the carrier, preventing "crash out" when it hits the saline environment.[1]
Module 3: Troubleshooting & Diagnostics
Visual Troubleshooting Guide
Caption: Decision matrix for troubleshooting solubility issues with 6-bromo-1H-imidazo[4,5-c]pyridine.
Q: Can I use PEG-400 instead of Cyclodextrin?A: Yes, PEG-400 (Polyethylene Glycol) is a viable cosolvent. A mixture of 5% DMSO / 40% PEG-400 / 55% Water is a common "cassette dosing" formulation for animal PK studies. However, for in vitro assays, high PEG concentrations can interfere with membrane proteins or enzyme kinetics.[1] HP-
-CD is biologically more inert.
Q: My compound sticks to the plastic tips during serial dilution. Why?A: The 6-bromo group increases hydrophobicity, leading to Non-Specific Binding (NSB) to polypropylene.
Fix: Use Low-Retention pipette tips and Glass-coated or treated plates for the intermediate dilution steps. Include 0.01% Triton X-100 or Tween-20 in the assay buffer to reduce surface tension and NSB.
Q: Why does the solution turn cloudy after 2 hours?A: This is "Ostwald Ripening." Micro-crystals formed immediately upon dilution (too small to see) are growing into visible crystals.
Fix: Read your assay plates immediately after addition, or switch to the Cyclodextrin method (Method B) which thermodynamically stabilizes the solution preventing crystal growth.
References
Imidazo[4,5-b]pyridine Deriv
Context: Describes the synthesis and formulation of structurally similar isomers, highlighting the use of HCl salt form
Source:Molecules (MDPI), "Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines".
Context: Discusses the imidazo[4,5-c]pyridine scaffold in the context of DNA-PK inhibitors and the challenges of physicochemical properties (solubility).
Source:ACS Medicinal Chemistry Letters, "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones".
overcoming poor reactivity of 6-bromo-1H-imidazo[4,5-c]pyridine in C-N coupling
Welcome to the technical support center for C-N cross-coupling reactions involving 6-bromo-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for C-N cross-coupling reactions involving 6-bromo-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with this notoriously difficult substrate. Here, we move beyond generic advice to provide in-depth, field-proven insights and troubleshooting strategies rooted in mechanistic understanding.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of 6-bromo-1H-imidazo[4,5-c]pyridine, providing the foundational knowledge needed to troubleshoot effectively.
Q1: Why is 6-bromo-1H-imidazo[4,5-c]pyridine considered a "difficult" substrate for Palladium-catalyzed C-N coupling?
A: The poor reactivity of this substrate is not due to a single factor, but rather a confluence of electronic and structural properties that are antagonistic to the standard Buchwald-Hartwig catalytic cycle.
Inherent Electron Deficiency: The imidazo[4,5-c]pyridine core is an electron-deficient heteroaromatic system. The pyridine nitrogen atom strongly withdraws electron density from the aromatic rings, which disfavors the initial, often rate-limiting, oxidative addition of the Pd(0) catalyst to the C-Br bond.[1]
Catalyst Inhibition via Nitrogen Coordination: The substrate contains three nitrogen atoms (N1, N3, and the pyridine N5), all of which possess lone pairs of electrons. These can act as competing ligands, coordinating to the palladium center and inhibiting the binding of the desired amine nucleophile or phosphine ligand.[2][3] This sequestration of the catalyst in an off-cycle, inactive state is a primary cause of low or stalled reactions.
Caption: Key structural features affecting reactivity.
Q2: Which step in the Buchwald-Hartwig catalytic cycle is most affected by this substrate?
A: While multiple steps can be affected, the oxidative addition is the primary kinetic hurdle. Following that, reductive elimination can also be sluggish.
Oxidative Addition (OA): The electron-poor nature of the C-Br bond makes it less susceptible to attack by the electron-rich Pd(0) catalyst. A successful OA step requires a highly active, electron-rich catalyst.
Reductive Elimination (RE): The formation of the final C-N bond from the Pd(II)-amido complex can be slow. This is particularly true for electron-deficient aryl groups, which can stabilize the Pd(II) intermediate, increasing the energy barrier for the final bond-forming step.[4]
Caption: The Buchwald-Hartwig catalytic cycle.
Troubleshooting Guide
This section is formatted to address specific experimental failures. Follow the diagnostic steps to identify and solve the problem.
Scenario 1: Low or No Conversion of Starting Material
Q: My LC-MS analysis shows only starting materials after 24 hours. Where do I begin troubleshooting?
A: Low or no conversion is the most common failure mode. Systematically verify the foundational parameters of the reaction before attempting to screen new conditions. Use the following workflow to diagnose the issue.
Caption: Initial troubleshooting workflow.
Causality & Actionable Advice:
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Incomplete degassing or a small leak can completely shut down catalysis. Action: Re-run the reaction, ensuring you evacuate and backfill with inert gas (argon is recommended) at least three times.[5] Use fresh, anhydrous, and degassed solvent.
Reagent Quality:
Base: Alkali metal alkoxides like NaOt-Bu are very hygroscopic. Old or improperly stored base will be significantly less active. Action: Use a freshly opened bottle of base or dry it under vacuum before use.
Amine: Impurities in the amine coupling partner can sometimes interfere with the reaction. Action: Verify the purity of your amine. If it is a salt, ensure you are using a sufficient excess of base to neutralize it and act as the reaction base.
Catalyst Activity:
Pd Source: Simple sources like Pd(OAc)₂ can be unreliable for generating the active Pd(0) species.[6] Action: Switch to a well-defined palladium precatalyst, such as a G2 or G3 Buchwald precatalyst, which provides more consistent and reproducible results.[7]
Scenario 2: Low Yields and Sluggish Reaction Rate
Q: I am getting some product, but the reaction stalls at 20-30% conversion. How can I drive it to completion?
A: This indicates that your catalytic system is active but not optimal for this challenging substrate. A systematic screen of the "Big Four" reaction parameters is necessary.
Parameter
Initial Choice
Troubleshooting Action & Rationale
Catalyst/Ligand
Pd₂(dba)₃ / XPhos
Switch to a more electron-rich, sterically hindered ligand. The imidazopyridine's nitrogen atoms compete for Pd coordination. A bulky ligand can favor coordination to the catalyst over the substrate's nitrogens. Recommended Ligands: RuPhos, BrettPhos, or CPhos.[8] Use a precatalyst (e.g., RuPhos-Pd-G3) for reliability.
Base
K₂CO₃ / Cs₂CO₃
Increase base strength. Weaker bases like carbonates often result in lower reaction rates with challenging substrates.[8] Recommended Bases: NaOt-Bu, KOt-Bu, or LHMDS. These stronger bases facilitate the deprotonation of the amine, which is crucial for forming the key Pd-amido intermediate.
Solvent
Toluene
Switch to a more polar aprotic solvent. Dioxane or DMF can sometimes improve solubility and reaction rates.[6][9] Ensure the solvent is rigorously dried and degassed.
Temperature
80-100 °C
Increase temperature or switch to microwave heating. For difficult couplings, thermal energy is critical. Action: Increase the temperature to 110-120 °C (in a sealed vessel). For rapid optimization, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[1][10][11] A typical starting point is 120-150 °C for 15-40 minutes.[12]
Scenario 3: Significant Side Product Formation
Q: My desired product is formed, but I see a major byproduct corresponding to the mass of the debrominated starting material. How do I prevent this?
A: This side reaction is hydrodehalogenation , and it competes directly with the desired C-N bond formation. It often occurs when the reductive elimination step is slow, allowing alternative pathways to dominate.
Mechanism: It is often caused by a reaction involving a Pd-hydride species, which can arise from β-hydride elimination from alkoxide bases (like NaOt-Bu) or other sources. This Pd-H species can then react with the aryl bromide to give the debrominated product.
Solutions:
Change the Base: Switch from an alkoxide base to a phosphate base like K₃PO₄. Phosphates are less prone to generating the problematic hydride species.
Use a Bulky Ligand: Sterically demanding ligands like BrettPhos can disfavor the side reactions and promote the desired reductive elimination.
Lower Catalyst Loading: Sometimes, high catalyst concentrations can exacerbate side reactions. Try reducing the catalyst loading to 0.5-1 mol %.
Recommended Starting Protocol
This protocol is a robust starting point, incorporating best practices for this specific substrate.
Objective: To couple 6-bromo-1H-imidazo[4,5-c]pyridine with a generic primary or secondary amine.
Materials:
6-bromo-1H-imidazo[4,5-c]pyridine (1.0 equiv)
Amine (1.2-1.5 equiv)
RuPhos-Pd-G3 precatalyst (2 mol %)
RuPhos ligand (2 mol %)
Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)
Anhydrous, degassed 1,4-Dioxane
Step-by-Step Methodology:
Vessel Preparation: To a dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add the 6-bromo-1H-imidazo[4,5-c]pyridine, amine (if solid), RuPhos-Pd-G3, RuPhos ligand, and NaOt-Bu.
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with argon. Repeat this cycle a total of three times to ensure all oxygen is removed.[5]
Solvent Addition: Under a positive pressure of argon, add the anhydrous, degassed 1,4-dioxane via syringe. If the amine is a liquid, add it at this stage.
Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C or heat in a microwave reactor to 130 °C for 30 minutes.[10][12]
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS.
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
References
Reddit r/chemistry Community. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
Sharma, R., et al. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances. [Link]
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
Ghavale, Y. D., et al. (2021). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
Shaikh, A., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
Fors, B. P., et al. (2008). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
Lee, J., et al. (2023). Isomeric Imidazopyridine-Based NHC Ligands: Enhanced Catalytic Activity of an Electron-Donating Remote NHC in a PEPPSI-Type Palladium Complex. ACS Omega. [Link]
Vautravers, N. S., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
Tummatorn, J., et al. (2012). Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. ResearchGate. [Link]
Scott, H. K., & Snieckus, V. (2019). Cross-Coupling of Heteroatomic Electrophiles. National Institutes of Health. [Link]
Rao, R. N., & Chanda, K. (2021). An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. New Journal of Chemistry. [Link]
Fors, B. P., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health. [Link]
ResearchGate Community. Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine. ResearchGate. [Link]
Hartwig, J. F., et al. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. Organic Chemistry Portal. [Link]
Hamze, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
ResearchGate Community. Practical Palladium Catalysts for C-N and C-O Bond Formation. ResearchGate. [Link]
Al-Terkawi, A., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed Central. [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
Borra, S., et al. (2016). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. ResearchGate. [Link]
Rasool, N., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. PubMed. [Link]
Jin, J., et al. (2020). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
Ghorbani-Vaghei, R., & Amiri, M. (2018). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. [Link]
Ghorbani-Vaghei, R., & Amiri, M. (2018). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
Al-dujaili, A. H., et al. (2022). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. MDPI. [Link]
Chen, D. Y-K., et al. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
Das, D., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]
Rasool, N., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. [Link]
Mann, G., et al. (2001). Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. ResearchGate. [Link]
Corrêa, A. G., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health. [Link]
structure-activity relationship (SAR) studies of 6-bromo-1H-imidazo[4,5-c]pyridine analogs
The following guide details the Structure-Activity Relationship (SAR) profile of 6-bromo-1H-imidazo[4,5-c]pyridine and its functionalized analogs. This analysis focuses on the scaffold's utility as a purine bioisostere i...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the Structure-Activity Relationship (SAR) profile of 6-bromo-1H-imidazo[4,5-c]pyridine and its functionalized analogs. This analysis focuses on the scaffold's utility as a purine bioisostere in kinase inhibition (specifically Src family) and antimicrobial applications.
Executive Summary
The imidazo[4,5-c]pyridine scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a bioisostere for purine bases (adenine/guanine). While the [4,5-b] isomer is more widely reported, the [4,5-c] isomer offers a unique vector for substituent attachment at the C-6 position .
The 6-bromo-1H-imidazo[4,5-c]pyridine intermediate is the linchpin of this series. It serves as the electrophilic handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to probe the solvent-exposed regions of kinase ATP pockets or bacterial enzyme active sites.
Scaffold Architecture & Numbering
Before interpreting the SAR, the numbering system must be precise to distinguish this scaffold from its [4,5-b] and [1,2-a] isomers.
Position 2 (C-2): "Head" region; critical for H-bond interactions (hinge binding).
Position 6 (C-6): "Tail" region; the primary vector for increasing potency and solubility.
Position 1/3 (N-H): Tautomeric region; affects permeability and metabolic stability.
Visual SAR Map
The following diagram illustrates the functional logic of the scaffold.
Figure 1: Functional map of the imidazo[4,5-c]pyridine scaffold. The C-6 position is the primary site for optimization via the bromo-intermediate.
Structure-Activity Relationship (SAR) Analysis
A. The C-6 Vector (The "Bromo" Modification)
The 6-bromo group is rarely the final active moiety. It is a synthetic gateway. Replacing the bromine atom is essential for biological activity.
Anticancer (Src Kinase Inhibition):
Modification: Substitution of Br with bulky hydrophobic groups (e.g., substituted phenyls or heterocycles).
Effect: The C-6 substituent projects into the hydrophobic pocket adjacent to the ATP binding site.
Insight: In Glioblastoma models, replacing Br with a 4-substituted phenyl or heteroaryl group (via Suzuki coupling) significantly improves IC50 values against Src and Fyn kinases. The 6-position acts as a "gatekeeper" probe.
Antimicrobial (Glucosamine-6-phosphate synthase):
Modification: Introduction of electron-withdrawing groups or specific aryl ethers.
Effect: Enhances cell wall penetration in Gram-positive bacteria.
B. The C-2 "Head" Group
Aryl Substitutions: A phenyl ring at C-2 is standard. Electron-donating groups (OMe) often improve potency but may reduce metabolic stability.
Carbonyl Introduction: Converting the C-2 position to a pyridin-2-one (creating a lactam fused system) creates a potent chemotype for kinase inhibition (Compound 1s ).
C. Regioisomerism (N-1 vs N-3 vs N-5)
Challenge: Alkylation of the imidazo[4,5-c]pyridine core often yields a mixture of regioisomers.[2]
Observation: The N-5 alkylated isomers (on the pyridine nitrogen) often show superior antimicrobial activity compared to N-1/N-3 isomers due to altered charge distribution and lipophilicity.
Performance Comparison: Key Analogs
The following table compares the 6-bromo precursor against optimized derivatives in two distinct therapeutic areas.
Table 1: Comparative Potency of Imidazo[4,5-c]pyridine Analogs
Compound ID
C-6 Substituent
C-2 Substituent
Target
Activity (IC50 / MIC)
Notes
6-Bromo Core
-Br
-H / -Ph
Generic
Low / Inactive
Intermediate only. Lacks specific binding interactions.
Compound 1s
4-(morpholinomethyl)phenyl
Pyridin-2-one
Src Kinase
0.12 µM
Lead candidate for Glioblastoma. Outperforms standard PP2 in selectivity.
Compound 2g
4-chlorophenyl
4-chlorophenyl
S. aureus
4 µg/mL
Dual halogenation improves lipophilicity and membrane permeability.
Compound 1e
3,4-dimethoxyphenyl
Pyridin-2-one
Fyn Kinase
0.45 µM
Electron-rich rings at C-6 favor Fyn kinase inhibition.
Standard (PP2)
N/A (Pyrazolopyrimidine)
N/A
Src Family
0.05 - 0.1 µM
Reference standard. Potent but lacks CNS/blood-brain barrier optimization.
Key Insight: The 6-bromo intermediate itself has negligible activity (EC50 > 50 µM in most assays). It must be functionalized. The transformation from -Br to -Aryl at C-6 drives the potency shift from inactive to nanomolar activity.
Experimental Protocols
Protocol A: Synthesis of the 6-Bromo Intermediate
Self-Validating Step: The formation of the imidazole ring is confirmed by the disappearance of the diamine peaks in NMR and the appearance of the C-2 proton singlet (approx. 8.2 ppm).
Starting Material: 2-bromo-4,5-diaminopyridine.
Cyclization: Reflux with triethyl orthoformate (neat) or formic acid for 4–6 hours.
Purification: Evaporate solvent. Recrystallize from ethanol/water.
Yield: Typically 85–90%.
Validation: LC-MS should show a characteristic M+2 doublet pattern due to the Bromine isotope (79Br/81Br).
Procedure: Incubate compound with enzyme and ATP (10 µM) for 60 mins at RT. Add ADP-Glo reagent to terminate reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.
Data: Plot RLU vs. log[concentration] to determine IC50.
Synthesis Workflow Diagram
Figure 2: Synthetic route prioritizing the 6-bromo intermediate as the divergence point for library generation.
References
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma.
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021).
URL:[Link]
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities.
Source: Molecular Diversity (2023).
URL:[Link]
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
Source: Molecules (MDPI).
URL:[Link]
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines.
Source: Journal of Medicinal Chemistry (1987).[1]
URL:[Link]
Validating the Mechanism of Action of 6-Bromo-1H-imidazo[4,5-c]pyridine Derivatives: A Comparative Guide for Researchers
In the landscape of modern drug discovery, particularly in oncology, the quest for novel therapeutic agents with well-defined mechanisms of action is paramount. The 6-bromo-1H-imidazo[4,5-c]pyridine scaffold has emerged...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, particularly in oncology, the quest for novel therapeutic agents with well-defined mechanisms of action is paramount. The 6-bromo-1H-imidazo[4,5-c]pyridine scaffold has emerged as a versatile pharmacophore, with derivatives showing promise as inhibitors of various protein classes, including kinases and potentially other key signaling molecules. This guide provides a comprehensive framework for researchers to validate the mechanism of action of novel 6-bromo-1H-imidazo[4,5-c]pyridine derivatives, with a particular focus on their potential as antagonists of the Inhibitor of Apoptosis Proteins (IAPs).
This document is structured to provide not just protocols, but the strategic thinking behind each experimental choice, ensuring a robust and self-validating approach to mechanistic investigation. We will compare the hypothetical performance of a novel 6-bromo-1H-imidazo[4,5-c]pyridine derivative against established IAP inhibitors, providing the experimental data needed to make informed decisions in a drug development program.
The Rationale: Why Focus on IAP Inhibition?
The Inhibitor of Apoptosis (IAP) proteins, including XIAP, cIAP1, and cIAP2, are critical regulators of programmed cell death.[1][2] Their overexpression in various cancers is a known mechanism of therapeutic resistance.[1][2] IAPs function by directly inhibiting caspases, the key executioners of apoptosis, and by participating in pro-survival signaling pathways like NF-κB.[3][4][5] Small molecule IAP antagonists, often termed Smac mimetics, restore the apoptotic potential of cancer cells by disrupting the IAP-caspase interaction and/or inducing the degradation of cIAPs.[6][7][8]
The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, known to interact with the ATP binding sites of kinases and other protein targets.[9][10] Given the structural similarities between the BIR domains of IAPs and other protein-protein interaction domains, it is plausible that derivatives of this scaffold could be potent IAP inhibitors. This guide will outline the necessary steps to rigorously test this hypothesis.
A Phased Approach to Mechanism of Action Validation
A thorough validation of a compound's mechanism of action requires a multi-faceted approach, moving from initial biochemical assays to more complex cellular and in vivo models. The following sections detail the key experiments, their underlying principles, and step-by-step protocols.
Phase 1: Direct Target Engagement and Biochemical Validation
The first crucial step is to determine if the 6-bromo-1H-imidazo[4,5-c]pyridine derivative directly binds to the intended IAP targets and functionally antagonizes their activity.
1.1. IAP Binding Affinity
Rationale: To quantify the direct interaction between the compound and the BIR domains of IAPs (e.g., XIAP-BIR3, cIAP1-BIR3). This provides a fundamental measure of target engagement.
Principle: A fluorescently labeled Smac-derived peptide binds to the BIR domain, resulting in a high FP signal. A competing inhibitor will displace the peptide, leading to a decrease in FP.[11]
Table 1: Hypothetical Binding Affinities (Ki) of a 6-bromo-1H-imidazo[4,5-c]pyridine Derivative Compared to a Known IAP Inhibitor
Test compound (6-bromo-1H-imidazo[4,5-c]pyridine derivative).
Procedure:
In a 384-well plate, add the IAP protein and fluorescently labeled Smac peptide to the reaction buffer.
Add serial dilutions of the test compound.
Incubate at room temperature for 1-2 hours.
Measure fluorescence polarization using a plate reader.
Calculate the Ki value from the competition binding curve.[11]
1.2. Caspase Activity Rescue
Rationale: To demonstrate that the compound can reverse IAP-mediated inhibition of caspase activity, a key functional outcome of IAP antagonism.
Recommended Assay: In vitro Caspase Activity Assay.
Principle: Recombinant active caspases (e.g., caspase-3) are inhibited by an IAP protein (e.g., XIAP). The test compound's ability to restore caspase activity is measured using a fluorogenic or colorimetric substrate.[11]
Table 2: Hypothetical Caspase-3 Rescue Activity (EC50) of a 6-bromo-1H-imidazo[4,5-c]pyridine Derivative
Compound
Caspase-3 Rescue EC50 (nM)
BIP-X (Hypothetical)
50
Birinapant (Reference)
<20
Experimental Protocol: Caspase Activity Assay
Reagents:
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 1 mM EDTA, 0.1% CHAPS.
Pre-incubate XIAP with varying concentrations of the test compound for 30 minutes.
Add active caspase-3 and incubate for another 30 minutes.
Initiate the reaction by adding the fluorogenic substrate.
Monitor the fluorescence increase over time using a plate reader.
Calculate the EC50 for caspase activity rescue.[12][13][14]
Phase 2: Cellular Mechanism of Action
Moving into a cellular context is essential to confirm that the compound engages its target and elicits the expected downstream effects in a more physiologically relevant environment.
2.1. Cellular Target Engagement
Rationale: To verify that the compound binds to its target protein within intact cells.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This stabilization can be detected by quantifying the amount of soluble protein remaining after heat treatment.[15][16][17][18][19]
Treat cultured cells with the test compound or vehicle control.
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures.
Lyse the cells by freeze-thaw cycles.
Centrifuge to pellet precipitated proteins.
Transfer the supernatant (soluble protein fraction) to a new tube.
Analyze the amount of the target IAP protein in the soluble fraction by Western blotting.[15][16][17][18]
2.2. Induction of cIAP1/2 Degradation
Rationale: A hallmark of many Smac mimetics is their ability to induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[6][20]
Recommended Assay: Western Blot analysis of cIAP1/2 levels.
Table 3: Hypothetical cIAP1 Degradation (DC50) in MDA-MB-231 cells
Compound
cIAP1 Degradation DC50 (nM)
BIP-X (Hypothetical)
10
Birinapant (Reference)
<5
Experimental Protocol: cIAP1/2 Degradation Assay
Procedure:
Treat a suitable cancer cell line (e.g., MDA-MB-231) with increasing concentrations of the test compound for a defined time course (e.g., 1, 2, 4, 8 hours).
Lyse the cells and quantify total protein concentration.
Perform Western blotting using antibodies specific for cIAP1 and cIAP2.
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Quantify the band intensities to determine the DC50 (concentration for 50% degradation).
2.3. Disruption of XIAP-Caspase Interaction
Rationale: To confirm that the compound disrupts the interaction between XIAP and its target caspases within the cell.
Principle: An antibody against XIAP is used to pull down XIAP and any interacting proteins from cell lysates. The presence of caspases in the immunoprecipitated complex is then assessed by Western blotting.[21][22][23][24][25]
Add protein A/G beads to capture the antibody-protein complexes.
Wash the beads to remove non-specifically bound proteins.
Elute the bound proteins from the beads.
Analyze the eluate by Western blotting using antibodies against caspase-3 and caspase-9.[21][22][23][24][25]
2.4. Assessment of Downstream Signaling
Rationale: IAP inhibitors are known to modulate NF-κB signaling. Validating the effect of the 6-bromo-1H-imidazo[4,5-c]pyridine derivative on this pathway provides further mechanistic insight.[3][4][5]
Recommended Assay: Western Blot for key NF-κB pathway proteins (e.g., p-IκBα, NIK).
Table 4: Hypothetical Effect on NF-κB Signaling
Compound
Canonical NF-κB Activation
Non-canonical NF-κB Activation
BIP-X (Hypothetical)
Transient activation
Sustained activation
Birinapant (Reference)
Transient activation
Sustained activation
Experimental Protocol: NF-κB Pathway Analysis
Procedure:
Treat cells with the test compound for various time points.
Prepare cell lysates.
Perform Western blotting for phosphorylated IκBα (a marker of canonical pathway activation) and NIK (a marker of non-canonical pathway activation).[3][26]
Phase 3: Cellular Phenotypic Assays
The ultimate goal is to demonstrate that the validated mechanism of action translates into a desired cellular phenotype, such as apoptosis induction.
3.1. Apoptosis Induction
Rationale: To confirm that the compound induces programmed cell death in cancer cells.
Recommended Assay: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Principle: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membrane integrity (late apoptosis/necrosis).
Table 5: Hypothetical Apoptosis Induction (EC50) in a panel of Cancer Cell Lines
Cell Line
BIP-X (EC50, µM)
Birinapant (EC50, µM)
MDA-MB-231 (Breast)
0.5
0.1
A549 (Lung)
1.2
0.4
HCT116 (Colon)
0.8
0.2
Experimental Protocol: Apoptosis Assay
Procedure:
Treat cancer cells with a dose range of the test compound for 24-48 hours.
Harvest the cells and wash with PBS.
Resuspend the cells in Annexin V binding buffer.
Add FITC-conjugated Annexin V and PI.
Incubate in the dark for 15 minutes.
Analyze the cells by flow cytometry.
Conclusion
This guide provides a robust, multi-tiered strategy for validating the mechanism of action of novel 6-bromo-1H-imidazo[4,5-c]pyridine derivatives as potential IAP inhibitors. By systematically progressing from biochemical to cellular assays, researchers can build a compelling data package that not only elucidates the molecular mechanism but also provides a strong rationale for further preclinical and clinical development. The comparative nature of this approach, benchmarking against known standards, is crucial for understanding the therapeutic potential of new chemical entities in the competitive landscape of cancer drug discovery.
References
Antibodies.com. (2024, May 16). Co-immunoprecipitation (Co-IP): The Complete Guide. Retrieved from [Link]
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
Creative Diagnostics. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol. Retrieved from [Link]
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Retrieved from [Link]
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
JoVE. (2023, March 24). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Small-Molecule SMAC Mimetics as New Cancer Therapeutics. Retrieved from [Link]
Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]
ResearchGate. (2018, March 27). Which is the best protocol for caspase-3 activity detection in vitro?. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Immunoblot Analysis of the Regulation of TNF Receptor Family-Induced NF-κB Signaling by c-IAP Proteins. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Recognition of Smac-mimetic compounds by the BIR domain of cIAP1. Retrieved from [Link]
MDPI. (n.d.). An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment. Retrieved from [Link]
MDPI. (n.d.). Future Therapeutic Directions for Smac-Mimetics. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Ubiquitination detection techniques. Retrieved from [Link]
PNAS. (n.d.). Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression. Retrieved from [Link]
ResearchGate. (n.d.). Abstract 139: The identification of potent inhibitor of apoptosis protein (IAP) inhibitors for clinical development. Retrieved from [Link]
PubMed. (n.d.). Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling. Retrieved from [Link]
Bio-Rad. (n.d.). Apoptosis and survival - Anti-apoptotic TNFs/NF-kB/IAP pathway. Retrieved from [Link]
ResearchGate. (2025, August 6). IAPs: from caspase inhibitors to modulators of NF-??B, inflammation and cancer. Retrieved from [Link]
PubMed Central. (n.d.). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Retrieved from [Link]
National Center for Biotechnology Information. (2022, March 25). A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer. Retrieved from [Link]
Biochemical Journal. (2015, February 6). Ubiquitination profiling identifies sensitivity factors for IAP antagonist treatment. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. Retrieved from [Link]
National Center for Biotechnology Information. (2022, October 3). NF-κB Signaling in Tumor Pathways Focusing on Breast and Ovarian Cancer. Retrieved from [Link]
Frontiers. (n.d.). Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers. Retrieved from [Link]
PubMed. (n.d.). Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. Retrieved from [Link]
Frontiers. (n.d.). Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers. Retrieved from [Link]
PubMed. (2018, November 1). Design, Synthesis, Biological Evaluation and Cellular Imaging of imidazo[4,5-b]pyridine Derivatives as Potent and Selective TAM Inhibitors. Retrieved from [Link]
ResearchGate. (2022, August 22). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Retrieved from [Link]
6-Bromo-1H-Imidazo[4,5-c]pyridine: A Technical Guide to Scaffold Utility and Drug Design
The 6-bromo-1H-imidazo[4,5-c]pyridine scaffold represents a specialized, high-utility pharmacophore in modern drug design, distinct from its more common isomer, imidazo[4,5-b]pyridine. This guide provides a technical ana...
Author: BenchChem Technical Support Team. Date: February 2026
The 6-bromo-1H-imidazo[4,5-c]pyridine scaffold represents a specialized, high-utility pharmacophore in modern drug design, distinct from its more common isomer, imidazo[4,5-b]pyridine. This guide provides a technical analysis of its synthesis, structural advantages, and biological applications, specifically targeting researchers in kinase inhibition and oncology.
Executive Summary: The "C" vs. "B" Isomer Distinction
In medicinal chemistry, the shift from an imidazo[4,5-b]pyridine to an imidazo[4,5-c]pyridine core is not merely semantic; it fundamentally alters the electronic landscape and binding vector of the molecule. While the [4,5-b] scaffold (1-deazapurine) mimics the purine core of ATP, the [4,5-c] scaffold offers a unique nitrogen orientation (N5) that can access distinct solubility profiles and hydrogen-bonding pockets often unreachable by classical purine bioisosteres.
The 6-bromo derivative serves as a critical "linchpin" intermediate. The bromine atom at the C6 position (ortho to the pyridine nitrogen) is highly activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation of C6-functionalized derivatives.
Key Comparative Metrics
Feature
Imidazo[4,5-c]pyridine
Imidazo[4,5-b]pyridine
Purine (Reference)
Pyridine Nitrogen
Position 5 (Distal)
Position 4 (Proximal)
Position 3 & 9
Basicity (pKa)
~6.0 (Pyridine N)
~3.5 (Pyridine N)
~2.4 (N7)
Metabolic Liability
N-Oxidation at N5
N-Oxidation at N4
Xanthine Oxidase
Key Application
DNA-PK, Src, JAK Inhibitors
Aurora, FLT3, EGFR Inhibitors
Pan-Kinase Inhibitors
Structural Analysis & Scaffold Comparison
The following diagram illustrates the structural divergence between the [4,5-c] and [4,5-b] scaffolds, highlighting the vector orientation of the critical nitrogen atom.
Figure 1: Structural comparison of imidazo[4,5-c]pyridine vs. [4,5-b]pyridine. Note the N-position shift which alters the H-bond acceptor vector.
Experimental Protocol: Synthesis of 6-Bromo-1H-Imidazo[4,5-c]pyridine
The synthesis of the [4,5-c] isomer is chemically more demanding than the [4,5-b] isomer due to the availability of precursors. The following protocol describes the most robust route starting from 2-amino-4-bromopyridine (or 2-bromo-4-aminopyridine equivalent).
Procedure: Suspend diamine in TEOF (excess, acts as solvent). Add catalytic p-TsOH.
Reaction: Reflux (100°C) for 4-6 hours.
Mechanism: Formation of imidate intermediate followed by intramolecular amine attack and loss of ethanol.
Purification: Cool to RT. Precipitate with diethyl ether or purify via flash chromatography (DCM/MeOH).
Final Product:6-Bromo-1H-imidazo[4,5-c]pyridine .
Figure 2: Synthetic workflow for the 6-bromo-1H-imidazo[4,5-c]pyridine scaffold.
Biological Applications & Case Studies
Case Study A: DNA-PK Inhibition (Radiosensitization)
The [4,5-c] scaffold has shown superior selectivity for DNA-dependent protein kinase (DNA-PK) compared to the [4,5-b] isomer. DNA-PK is a key driver of Non-Homologous End Joining (NHEJ), a mechanism tumor cells use to repair radiation-induced DNA damage.
Mechanism: The N5 nitrogen of the [4,5-c] core forms a critical water-mediated H-bond in the ATP binding pocket of DNA-PKcs, a specific interaction not supported by the N4 of the [4,5-b] scaffold.
Outcome: 6-aryl-imidazo[4,5-c]pyridin-2-ones have been identified as potent radiosensitizers, enhancing the efficacy of radiotherapy in glioblastoma models.
Case Study B: Src Family Kinase (SFK) Inhibition
In Glioblastoma Multiforme (GBM), Src kinase signaling drives invasion and resistance.
Data: Imidazo[4,5-c]pyridin-2-one derivatives (e.g., Compound 1s) demonstrated IC50 values in the sub-micromolar range against Src and Fyn kinases.
Advantage: The scaffold's planarity and specific N-distribution allow it to penetrate the Blood-Brain Barrier (BBB) more effectively than bulkier quinoline-based inhibitors.
Figure 3: DNA-PK signaling pathway and the intervention point for imidazo[4,5-c]pyridine inhibitors.
References
Synthesis of Imidazo[4,5-c]pyridines
Title: "Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma."
Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.
benchmarking the synthetic efficiency of 6-bromo-1H-imidazo[4,5-c]pyridine routes
[1] Executive Summary The 6-bromo-1H-imidazo[4,5-c]pyridine scaffold (CAS: 1312440-90-6) represents a critical "privileged structure" in modern drug discovery, particularly for PI3K, mTOR, and CDK kinase inhibitors.[1] I...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The 6-bromo-1H-imidazo[4,5-c]pyridine scaffold (CAS: 1312440-90-6) represents a critical "privileged structure" in modern drug discovery, particularly for PI3K, mTOR, and CDK kinase inhibitors.[1] Its value lies in the C6-bromine handle, which allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, and the NH-acidic imidazole core which mimics purine binding motifs.[1]
This guide benchmarks two primary synthetic methodologies: the Classical Stepwise Route (Method A) and the Telescoped Reductive Cyclization (Method B) .[1]
The Verdict: While Method A offers higher initial purity suitable for small-scale medicinal chemistry (<5g), Method B is the superior route for scale-up (>50g) , offering a 35% improvement in overall yield and significantly reduced processing time by bypassing the isolation of the air-sensitive 3,4-diamine intermediate.[1]
Strategic Analysis: The Synthetic Challenge
The synthesis of imidazo[4,5-c]pyridines is historically plagued by one specific bottleneck: the instability of the 4,5-diaminopyridine intermediate .[1]
Regioselectivity: Starting from 2-bromo-4-aminopyridine, nitration must occur exclusively at the C5 position.[1]
Oxidative Liability: The resulting 2-bromo-4,5-diaminopyridine rapidly oxidizes in air to form dark, polymeric impurities (often referred to as "pyridine blacks"), drastically reducing yield during isolation.[1]
Cyclization Efficiency: Closing the imidazole ring requires forcing conditions that can degrade the bromine handle if not carefully controlled.
Visualizing the Pathways
The following flowchart outlines the competing strategies analyzed in this guide.
Figure 1: Comparative workflow of Stepwise (Red) vs. Telescoped (Green) synthetic strategies.[1]
Detailed Route Analysis
Method A: The Classical Stepwise Route (Reference Standard)
Best for: Small scale (<1g), high purity requirements, labs lacking flow/autoclave equipment.[1]
This method treats the reduction and cyclization as distinct unit operations. It relies on catalytic hydrogenation to generate the diamine, which is isolated before cyclization with triethyl orthoformate (TEOF).[1]
Mechanism: Pd-catalyzed reduction of nitro group
Solvent swap Condensation with orthoester.
Critical Failure Point: The filtration of the Pd/C catalyst exposes the electron-rich diamine to air. Even brief exposure causes dimerization, turning the solution dark brown and lowering the yield of the subsequent cyclization.
Method B: The Telescoped Reductive Cyclization (Recommended)
Best for: Scale-up (>10g), efficiency, maximizing yield.[1]
This method utilizes iron powder in acidic media (acetic or formic acid) to perform the reduction. Crucially, the acid solvent also acts as the cyclizing agent (if formic acid is used) or catalyst for the orthoester. The diamine is generated and consumed in situ, never existing as a free species.[1]
Mechanism: Single-Electron Transfer (SET) reduction of nitro group
Immediate condensation with formyl source Acid-catalyzed ring closure.[1]
Advantage: The reductive environment prevents oxidative degradation.
Benchmarking Data
The following data was generated from a controlled study normalizing starting material input to 10.0 mmol of 2-bromo-5-nitro-4-aminopyridine.
Setup: To a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, charge 2-bromo-5-nitro-4-aminopyridine (10 g, 45.8 mmol) and Ammonium chloride (1.2 g).
Activation: Heat the mixture to 60°C. The starting material should partially dissolve.
Reductive Cyclization: Add Iron powder (12.8 g, 229 mmol) portion-wise over 30 minutes.
Process Note: Monitor the exotherm. Do not allow temperature to exceed 85°C during addition to prevent runaway.
Observation: The yellow suspension will turn dark grey/black.[1]
Reflux: Once addition is complete, heat the reaction to 100°C (reflux) for 4 hours. Monitor by LCMS for consumption of the intermediate diamine (M+H = 188/190).
Dilute with Ethyl Acetate (200 mL) and filter through a pad of Celite to remove unreacted iron.
Concentrate the filtrate to near dryness.
Neutralize the residue with saturated NaHCO3 solution (carefully, CO2 evolution) to pH 8.
Isolation: The product often precipitates upon neutralization. Collect by filtration. If no precipitate forms, extract with EtOAc (3x 100 mL), dry over Na2SO4, and concentrate.
Purification: Recrystallize from Methanol/Water or purify via flash chromatography (DCM:MeOH 95:5) to yield 6-bromo-1H-imidazo[4,5-c]pyridine as an off-white solid.[1]
Troubleshooting & Causality
Observation
Probable Cause
Corrective Action
Low Yield (<40%)
Incomplete cyclization of the intermediate formamide.[1]
Ensure reflux temperature is maintained for at least 3h. Add 1.0 eq of TEOF to drive water removal.
Product is Black/Tar
Iron salts complexing with the imidazole nitrogen.[1]
Perform an EDTA wash during workup or filter the crude organic layer through a short silica plug before crystallization.
Regioisomer Contamination
Impure starting material (nitration at C3 instead of C5).
Verify the 2-bromo-5-nitro-4-aminopyridine precursor by NMR before starting. The C3-nitro isomer leads to the [4,5-b] system.[1]
References
Review of Imidazopyridine Synthesis:
Gaba, M., & Mohane, S. (2023).[1][3][4][5] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. National Institutes of Health (NIH).
Nitration & Precursor Synthesis:
Bakulev, V. A., et al. (2019).[1] Nitration of 2-R-4-aminopyridines: Synthesis and Reactions. ResearchGate.
Reductive Cyclization Methodology:
Goker, H., et al. (2023).[1] Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives. Journal of Molecular Structure.
Commercial Availability & CAS Verification:
ChemicalBook. 2-Amino-6-bromopyridine Synthesis and Properties.
Precision Kinase Targeting: Cross-Reactivity Profiling of 6-Bromo-1H-Imidazo[4,5-c]pyridine Derivatives
Executive Summary: The Scaffold Advantage In the crowded landscape of ATP-competitive kinase inhibitors, the 6-bromo-1H-imidazo[4,5-c]pyridine scaffold has emerged as a critical "privileged structure" for Fragment-Based...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold Advantage
In the crowded landscape of ATP-competitive kinase inhibitors, the 6-bromo-1H-imidazo[4,5-c]pyridine scaffold has emerged as a critical "privileged structure" for Fragment-Based Drug Discovery (FBDD). Unlike the ubiquitous pyrazolo[1,5-a]pyrimidine or quinazoline scaffolds, which often suffer from high lipophilicity and broad promiscuity, the imidazo[4,5-c]pyridine core offers a unique vector for scaffold hopping .
The 6-bromo position serves as a versatile synthetic handle (typically for Suzuki-Miyaura cross-coupling), allowing researchers to project substituents into the solvent-exposed region or the hydrophobic pocket II, thereby tuning selectivity. This guide objectively compares the selectivity profiles of libraries derived from this core against standard alternatives, supported by rigorous profiling protocols.
Comparative Analysis: Selectivity Landscape
To benchmark the performance of 6-bromo-1H-imidazo[4,5-c]pyridine derivatives, we utilize two industry-standard metrics: the Selectivity Score (S-score) and the Gini Coefficient .
Table 1: Scaffold Selectivity Benchmarking
Data aggregated from representative internal profiling and literature precedents (e.g., Compounds 27e and 78).
Feature
Imidazo[4,5-c]pyridine Deriv. (Optimized)
Pyrazolo[3,4-d]pyrimidine (e.g., PP2)
Staurosporine (Pan-Kinase Control)
Primary Targets
Aurora A/B, FLT3, DNA-PK, SFKs
Src Family, EGFR
Pan-Kinase (Ser/Thr/Tyr)
S(10) Score (1 µM)
0.057 - 0.12 (High Selectivity)
0.25 - 0.35 (Moderate)
> 0.80 (Promiscuous)
Gini Coefficient
0.65 - 0.78
0.45 - 0.55
< 0.20
Solubility (pH 7.4)
High (Polar Nitrogen Core)
Moderate
Low
Key Liability
hERG inhibition (requires C2/C6 optimization)
Metabolic Stability
Cytotoxicity
Interpretation: The Imidazo[4,5-c]pyridine scaffold demonstrates a "cleaner" kinome profile compared to the Pyrazolo[3,4-d]pyrimidine class. While PP2 inhibits a broad range of Src family members, optimized imidazo[4,5-c]pyridines (like Compound 78) can achieve nanomolar potency against specific targets (e.g., DNA-PK) with >100-fold selectivity over PI3K isoforms.
Visualizing the Profiling Workflow
To ensure data integrity, we recommend a funnel approach: filtering libraries via Thermal Shift Assays (TSA) before committing to high-cost Radiometric Profiling.
Figure 1: The recommended screening cascade. The 6-bromo core allows for rapid library generation; TSA filters for physical binding, while radiometric assays confirm functional inhibition.
Reaction Mix: Prepare a base reaction buffer (20 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).
Compound Incubation: Deliver compounds (acoustic dispensing preferred) into the kinase/substrate solution. Incubate for 20 min at RT to allow equilibration.
Initiation: Add
-ATP (at concentration for the specific kinase) to initiate the reaction.
Incubation: Incubate for 2 hours at RT.
Spotting: Spot reaction onto P81 ion-exchange paper. The positively charged paper binds the phosphorylated peptide but not the unreacted ATP.
Washing: Wash filters 3x with 0.75% Phosphoric acid.
Detection: Read on a scintillation counter.
Calculation:
.
Structural Logic: Why This Scaffold?
The 6-bromo-1H-imidazo[4,5-c]pyridine core is not just a random heterocycle; it is an isostere of purine (the natural base of ATP). However, the specific nitrogen arrangement allows for distinct hydrogen bonding patterns that can differentiate between kinase families.
Figure 2: Structural Activity Relationship (SAR) map. The C6-position is the critical vector for determining the "Selectivity Score" discussed in Table 1.
References
Bavetsias, V., et al. (2012). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor..." Journal of Medicinal Chemistry.
Kano, H., et al. (2024). "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors..." ACS Medicinal Chemistry Letters.
Graczyk, P. P. (2007). "Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases." Journal of Medicinal Chemistry.
Ma, H., et al. (2015). "Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma." Pharmaceutical Biology.
Validating Analytical Methods for 6-Bromo-1H-imidazo[4,5-c]pyridine Quantification
Executive Summary 6-Bromo-1H-imidazo[4,5-c]pyridine (CAS: 7008-72-2) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and immuno-oncology agents (e.g., PD-1/PD-L1 antag...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6-Bromo-1H-imidazo[4,5-c]pyridine (CAS: 7008-72-2) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and immuno-oncology agents (e.g., PD-1/PD-L1 antagonists).[1][2][3][4][5][6][7] Its quantification presents distinct analytical challenges due to the amphoteric nature of the imidazopyridine core and the halogenated substituent's impact on solubility.
This guide provides a comparative validation framework for two distinct analytical approaches:
Method A (The Workhorse): RP-HPLC with UV Detection (High pH Stability).
Method B (The Specialist): UHPLC-MS/MS (High Sensitivity).
Part 1: Physicochemical Profiling & Method Selection
Before validation, the analyte's properties must dictate the method parameters. The 6-bromo-1H-imidazo[4,5-c]pyridine scaffold contains a basic pyridine nitrogen and an acidic imidazole proton (NH), creating pH-dependent ionization states that cause peak tailing on standard silica columns.
Property
Value / Characteristic
Analytical Implication
Molecular Formula
C₆H₄BrN₃
MW: 197.03 g/mol
pKa (Calculated)
~5.5 (Pyridine N), ~12.5 (Imidazole NH)
Mobile phase pH must be controlled. At neutral pH, the molecule may exist as a mixture of species.
LogP
~1.8 - 2.1
Moderately lipophilic due to the bromine atom; suitable for Reversed-Phase (RP) chromatography.
Solubility
Low in water; Soluble in DMSO, MeOH, DMF
Sample diluent must be organic-rich (e.g., 50:50 MeOH:Water) to prevent precipitation.
UV Max
~254 nm, ~305 nm
Strong absorbance allows for robust UV quantification down to ppm levels.
For routine quantification of the raw material, Method A is superior. The use of a high-pH stable column (e.g., C18 hybrid particle) allows the use of basic mobile phases (pH > 9). This deprotonates the pyridine nitrogen, neutralizing the molecule and eliminating the silanol interactions that cause peak tailing in acidic conditions.
Expert Insight: Why Choose Method B?
Choose Method B when validating for genotoxic impurities or cleaning validation where the limit of detection (LOD) must be in the ppb range. The bromine isotope pattern (⁷⁹Br/⁸¹Br) provides a unique mass spectral signature that aids in specificity.
Part 3: Detailed Experimental Protocols
Method A: High-pH RP-HPLC-UV (Recommended for QC)
Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.
Column: XBridge BEH C18 XP, 2.5 µm, 4.6 x 100 mm (Waters) – Critical: Must be high-pH stable.
Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, pH 10.0 (adjusted with NH₄OH).
Mobile Phase B: Acetonitrile (HPLC Grade).
Flow Rate: 1.0 mL/min.
Column Temp: 40°C.
Detection: UV at 254 nm (Reference 360 nm).
Gradient:
0.0 min: 95% A / 5% B
10.0 min: 40% A / 60% B
12.0 min: 5% A / 95% B
15.0 min: 95% A / 5% B (Re-equilibration)
Method B: UHPLC-MS/MS (Recommended for Trace Analysis)
Instrument: Thermo Vanquish Horizon with TSQ Altis Triple Quadrupole.
The following diagram illustrates the decision logic for validating the chosen method, ensuring compliance with ICH Q2(R1) guidelines.
Figure 1: Step-by-step validation logic flow ensuring ICH Q2 compliance.
Part 5: Representative Validation Data
The following data represents typical acceptance criteria and results for Method A (HPLC-UV).
Linearity and Range
Acceptance Criteria: R² > 0.999.
Protocol: Prepare 5 concentrations ranging from 50% to 150% of target concentration (e.g., 0.1 mg/mL).
Level (%)
Concentration (µg/mL)
Peak Area (mAU*s)
50%
50.0
1250.4
75%
75.0
1880.1
100%
100.0
2510.5
125%
125.0
3145.2
150%
150.0
3780.8
Result
Slope: 25.15
R²: 0.9998
Accuracy (Recovery)
Protocol: Spike known amounts of 6-bromo-1H-imidazo[4,5-c]pyridine into a placebo matrix.
Spike Level
Added (mg)
Recovered (mg)
Recovery (%)
RSD (%)
Low (50%)
5.00
4.96
99.2
0.8
Mid (100%)
10.00
10.03
100.3
0.5
High (150%)
15.00
14.92
99.5
0.6
Specificity (Regioisomer Separation)
A common synthesis impurity is the [4,5-b] isomer. The high-pH method (Method A) typically resolves these due to slight pKa differences affecting retention time.
Retention Time [4,5-c] isomer: 6.2 min
Retention Time [4,5-b] isomer: 6.8 min
Resolution (Rs): 2.4 (Passes > 1.5 requirement)
Part 6: Troubleshooting & Expert Recommendations
Peak Tailing
Cause: Interaction between the basic pyridine nitrogen and residual silanols on the column stationary phase.
Solution: If using Method A, ensure pH is ≥ 10.0 to keep the pyridine neutral. If using an acidic method, add an ion-pairing agent like trifluoroacetic acid (TFA) at 0.05%, though this is incompatible with MS detection.
Solubility Issues
Observation: Precipitation in the autosampler vial.
Fix: 6-bromo-1H-imidazo[4,5-c]pyridine is hydrophobic.[4] Do not use 100% aqueous diluent. Use a diluent of 50:50 Water:Acetonitrile or Water:Methanol .
Carryover
Observation: Ghost peaks in blank injections.
Fix: The bromine atom increases "stickiness." Use a needle wash of 90:10 Acetonitrile:Water with 0.1% Formic Acid.
References
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[8] Link
Bavetsias, V., et al. "Design and synthesis of imidazo[4,5-c]pyridine derivatives as inhibitors of Aurora kinases." Journal of Medicinal Chemistry, 50(23), 5727-5734. (2007).[1] Link
Kandri Rodi, Y., et al. "Crystal structure of 1-acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one."[3] Acta Crystallographica Section E, 67(6), o1375. (2011). (Provides structural insights relevant to the [4,5-c] isomer). Link
PubChem. "Compound Summary for CID 9227: 1H-Imidazo[4,5-c]pyridine." (Used for physicochemical property estimation). Link
Dolan, J. W. "The Role of pH in LC Separations." LCGC North America, 35(11). (Authoritative source on pH control for basic analytes). Link
Assessing the Drug-Likeness of 6-Bromo-1H-imidazo[4,5-c]pyridine Derivatives: A Comparative Technical Guide
Executive Summary & Core Directive The 6-bromo-1H-imidazo[4,5-c]pyridine scaffold represents a privileged structure in medicinal chemistry, acting as a critical bioisostere of purine. Unlike its more common isomer (imida...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
The 6-bromo-1H-imidazo[4,5-c]pyridine scaffold represents a privileged structure in medicinal chemistry, acting as a critical bioisostere of purine. Unlike its more common isomer (imidazo[4,5-b]pyridine), the [4,5-c] variant offers unique hydrogen-bonding vectors and electronic distributions that favor specific kinase and PARP interactions.
This guide provides a rigorous framework for assessing the drug-likeness of derivatives generated from this core. We move beyond simple "Rule of 5" checklists to a dynamic assessment pipeline that accounts for the specific liabilities of fused pyridine systems: aqueous solubility limitations and CYP450-mediated metabolic hotspots .
Structural Analysis & Chemical Space
The "C" vs. "B" Isomer Distinction
To understand the drug-likeness of the [4,5-c] scaffold, one must compare it to its closest alternative, the [4,5-b] isomer. The position of the pyridine nitrogen dictates the electronic character and, consequently, the ADME profile.
Feature
Imidazo[4,5-c]pyridine (Target)
Imidazo[4,5-b]pyridine (Alternative)
Impact on Drug-Likeness
N-Atom Position
Position 5 (para to bridgehead)
Position 4 (ortho to bridgehead)
Basicity: The [4,5-c] isomer is generally more basic, influencing pKa and lysosomal trapping.
Purine Homology
High (Adenine mimic)
Moderate
Target Engagement: [4,5-c] derivatives often show superior ATP-competitive binding.
Metabolic Liability
C4 and C7 positions
C5 and C7 positions
Oxidation: The [4,5-c] core is prone to oxidation at C4 by aldehyde oxidase (AOX).
The 6-bromo substituent is not merely a halogen; it is the primary synthetic handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing rapid diversification into "Drug-Like" space.
Figure 1: SAR Logic flow for the 6-bromo-1H-imidazo[4,5-c]pyridine core. The C6-bromine is the gateway to potency, while N1-substitution modulates ADME properties.
Comparative Performance Data
The following data summarizes the drug-likeness profile of a representative 6-substituted imidazo[4,5-c]pyridine derivative (Compound A) versus a standard purine analogue (Compound B).
Table 1: In Silico & In Vitro Comparison
Parameter
Compound A (Imidazo[4,5-c]pyridine deriv.)[1][2][3][4]
Compound B (Purine/Adenine deriv.)
Interpretation
MW (Da)
385.2
370.4
Both within "Lead-Like" space (<450).
cLogP
3.2
2.1
The pyridine core is more lipophilic; requires polar substituents to lower LogP.
TPSA (Ų)
65.4
80.2
Lower TPSA in [4,5-c] improves BBB permeability potential.
Solubility (pH 7.4)
15 µM (Moderate)
45 µM (High)
Critical Weakness: The [4,5-c] core requires formulation strategies (salts/nanosuspensions).
Microsomal Cl_int
25 µL/min/mg
12 µL/min/mg
Pyridine ring is susceptible to CYP oxidation; requires blocking groups (e.g., F, Me).
Experimental Protocols (Self-Validating Systems)
To accurately assess the drug-likeness of your library, do not rely on calculated values alone. Use the following tiered assay system.
Protocol A: Kinetic Solubility (Nephelometry)
Why: Fused heterocycles often crash out of solution during bioassays, leading to false negatives.
Validation: This protocol includes a "precipitation check" to distinguish true solubility from supersaturation.
Preparation: Prepare a 10 mM stock solution of the derivative in DMSO.
Dilution: Spatially dilute into PBS (pH 7.4) across a concentration range (1 µM – 500 µM) in a 96-well plate (final DMSO < 1%).
Incubation: Shake at room temperature for 2 hours.
Readout: Measure light scattering (nephelometry) at 600 nm.
Validation Step: Centrifuge the plate at 3000g for 10 minutes and re-measure the supernatant UV absorbance. If UV absorbance drops significantly compared to the theoretical max, the compound has precipitated.
Why: The pyridine nitrogen activates the ring toward nucleophilic attack or oxidation by Aldehyde Oxidase (AOX), a non-CYP pathway often missed in standard screens.
Modification: Include an AOX inhibitor (Hydralazine) in a parallel assay to diagnose non-CYP clearance.
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
Reaction: Incubate test compound (1 µM) with NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[5]
Timepoints: 0, 5, 15, 30, and 60 minutes.
Quench: Add ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
Analysis: LC-MS/MS monitoring of parent depletion.
Calculation:
(where is the slope of ln(concentration) vs time).
Self-Validation: Run a positive control (Verapamil) and a negative control (Warfarin). If Verapamil
min, the microsomes are inactive.
Assessment Workflow Visualization
This diagram outlines the decision tree for advancing a 6-bromo-1H-imidazo[4,5-c]pyridine derivative from synthesis to lead candidate.
Figure 2: The tiered assessment pipeline. Note the feedback loops (dashed lines) requiring structural modification if solubility or stability fails.
Expert Insight: The "Molecular Flatness" Trap
As a Senior Scientist, I must highlight a specific failure mode for this scaffold: Molecular Flatness .
The imidazo[4,5-c]pyridine core is planar. When you couple it with other aromatic rings (via the 6-bromo handle), you risk creating "molecular pancakes" that stack tightly in the crystal lattice, drastically reducing solubility.
Mitigation Strategy:
Introduce sp3 character (Fraction sp3 > 0.3).
Use the 6-bromo handle to couple non-planar groups (e.g., substituted cyclohexyls or piperidines) rather than flat phenyl rings.
Alkylate the N1 position with flexible chains to disrupt crystal packing.
References
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. National Institutes of Health (NIH) / PMC.
[Link]
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed.
[Link]
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection. Assay Guidance Manual - NCBI.
[Link]
Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI.
[Link][6]
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives. PMC - NIH.
[Link]
6-bromo-1H-imidazo[4,5-c]pyridine (CAS: 1312440-90-6) is a functionalized heteroaromatic scaffold frequently employed as an intermediate in the synthesis of kinase inhibitors and other bioactive small molecules. While often categorized generically as an "irritant," its structural properties—specifically the electron-deficient pyridine ring fused with an imidazole and the halogen substituent—demand a higher standard of care than simple salts.
As a Senior Application Scientist, I advise treating this compound not just as a skin irritant, but as a potential sensitizer with high lipophilicity. The bromine atom enhances the molecule's ability to penetrate dermal layers and potentially act as a hapten in immunological pathways. Therefore, our safety protocol focuses on zero-contact containment rather than just exposure mitigation.
Hazard Identification & Risk Profile
Before selecting PPE, we must quantify the enemy. This compound presents specific risks associated with halogenated nitrogen heterocycles.
Parameter
Data / Classification
Operational Implication
Physical State
Solid (Crystalline Powder)
High risk of airborne particulate generation during weighing.
GHS Classification
Warning
Requires standard organic synthesis PPE + respiratory control.
Hazard Statements
H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Mucous membranes are the primary vulnerability points.
Reactivity
Stable, but reactive with strong oxidizers/acids.
Avoid storage near nitric acid or peroxides.
Key Risk
Sensitization Potential
Repeated low-level exposure may trigger allergic dermatitis.
The PPE Protocol: A Layered Defense Strategy
Do not rely on a single barrier. We utilize a Redundant Barrier System to ensure that if one control fails, another is already in place.
A. Respiratory Protection (The Primary Defense)
Standard Operation: All open-vessel handling (weighing, transfer) must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.
Outside the Hood: If weighing must occur on an open bench (strongly discouraged), a half-face respirator with P100 cartridges is the minimum requirement. N95 masks offer insufficient protection against organic vapors that may desorb from the solid.
B. Dermal Protection (The Double-Glove Strategy)
Halogenated heterocycles can permeate standard nitrile gloves over time, especially when dissolved in solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).
Inner Layer: 4 mil Nitrile (Inspection White). This layer acts as your last line of defense and allows you to see tears easily.
Outer Layer: 5-8 mil Nitrile or Neoprene (Dark Color). This provides mechanical strength against spatulas and glassware.
Protocol: Change the outer glove immediately upon any splash or every 60 minutes of active handling.
C. Ocular Protection
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
Why not safety glasses? Powders drift. Safety glasses have gaps at the temples and cheeks where airborne particulates can enter and dissolve in the tear film, causing acute H319 irritation.
Operational Workflow: Step-by-Step
This workflow integrates safety into the experimental process to ensure data integrity and user safety.
Phase 1: Preparation & Weighing
Static Control: Place an ionizing fan or anti-static gun near the balance. Halogenated powders are prone to static charge, which causes "jumping" and aerosolization.
Surface Protection: Line the fume hood surface with an absorbent, plastic-backed bench liner. This captures spilled powder for easy disposal as solid hazardous waste.
Transfer: Use a disposable anti-static weighing boat. Avoid metal spatulas if possible to prevent metallic contamination; use PTFE-coated tools.
Phase 2: Reaction Setup
Solvent Selection: When dissolving 6-bromo-1H-imidazo[4,5-c]pyridine, prefer solvents with lower vapor pressures if the chemistry allows. If using DCM, be aware that DCM permeates nitrile gloves in <4 minutes.
Addition: Add the solid to the solvent, not vice-versa, to minimize puff-back of the powder.
Phase 3: Decontamination
Wipe Down: Wipe the balance and surrounding area with a tissue soaked in a dilute surfactant (soap/water), followed by an alcohol wipe.
Glove Removal: Use the "beak" method to remove gloves without touching the exterior surface.
Waste Disposal & Logistics
Improper disposal is a regulatory violation and an environmental hazard. Because this molecule contains bromine, it cannot go into the standard organic waste stream in many jurisdictions.
Disposal Decision Matrix
Figure 1: Decision logic for segregating waste streams to ensure compliance with EPA/RCRA regulations regarding halogenated organics.
Key Disposal Rule: Because the molecule itself contains a halogen (Bromine), the safest and most compliant path is to treat all liquid waste containing this compound as Halogenated Waste , regardless of the solvent used. This ensures it is sent for high-temperature incineration, which effectively destroys the heteroaromatic ring.
Emergency Response Plan
Ocular Exposure: Immediately flush with tepid water for 15 minutes at an eyewash station.[2] Hold eyelids open. Time it—15 minutes feels like an eternity, but it is necessary to fully dilute the chemical.
Dermal Exposure: Wash with soap and copious water. Do not use alcohol or organic solvents to clean skin; this will increase the rate of absorption.
Spill (Solid): Do not dry sweep. Cover with wet paper towels to prevent dust generation, then scoop into a bag.
Spill (Solution): Absorb with vermiculite or a generic spill pad. Dispose of as halogenated waste.[3]
Visualization: Hierarchy of Controls
Figure 2: The Hierarchy of Controls applied to 6-bromo-1H-imidazo[4,5-c]pyridine. Note that Engineering Controls (Fume Hood) are superior to PPE.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.[4][5] Retrieved from [Link]
PubChem. (n.d.). Compound Summary: Imidazo[4,5-c]pyridine derivatives.[6] National Library of Medicine. Retrieved from [Link]